Product packaging for Kopsoffinol(Cat. No.:CAS No. 96935-25-0)

Kopsoffinol

Cat. No.: B1673753
CAS No.: 96935-25-0
M. Wt: 632.8 g/mol
InChI Key: NKQJSTGACVZXMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Kopsoffinol has been reported in Kopsia pauciflora with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H48N4O3 B1673753 Kopsoffinol CAS No. 96935-25-0

Properties

CAS No.

96935-25-0

Molecular Formula

C40H48N4O3

Molecular Weight

632.8 g/mol

IUPAC Name

methyl 6-[15-(1-hydroxyethyl)-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-yl]-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3(8),4,6-triene-18-carboxylate

InChI

InChI=1S/C40H48N4O3/c1-24(45)38-13-6-17-42-19-11-27-26-7-3-4-8-31(26)44(33(27)34(38)42)32(23-38)25-9-10-30-28(21-25)39-16-20-43-18-5-12-37(36(39)43)14-15-40(39,41-30)29(22-37)35(46)47-2/h3-4,7-10,21,24,29,32,34,36,41,45H,5-6,11-20,22-23H2,1-2H3

InChI Key

NKQJSTGACVZXMS-UHFFFAOYSA-N

Canonical SMILES

CC(C12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C6=CC7=C(C=C6)NC89C71CCN2C1C(CCC2)(CC8)CC9C(=O)OC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Kopsoffinol;  (+)-Kopsoffinol; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Kopsioffinols: Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Authored by: [Your Name/Gemini]

Date: November 18, 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a group of novel monoterpenoid indole alkaloids known as kopsioffines, isolated from the plant Kopsia officinalis. The user's query specified "Kopsoffinol," which appears to be a likely misspelling of "Kopsioffine," the designation for a class of recently discovered alkaloids. This document details the chemical structure, isolation, and characterization of kopsioffines A-C. It includes a summary of their known biological activities, particularly their cytotoxic effects. Detailed experimental protocols for isolation and cytotoxicity assays are provided, along with visualizations of chemical structures and potential signaling pathways to facilitate a deeper understanding for research and drug development professionals.

Introduction

The genus Kopsia is a rich source of structurally complex and biologically active monoterpenoid indole alkaloids.[1] These compounds have garnered significant interest in the scientific community due to their diverse pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and cytotoxic activities.[2][3] In 2017, a new class of these alkaloids, named kopsioffines A-C, were isolated from the leaves and stems of Kopsia officinalis.[4] More recently, compounds referred to as kopsiaofficines A-C, with identical core structures, were also isolated and found to exhibit cytotoxic properties.[5] This guide focuses on the chemical and biological aspects of these novel compounds.

Chemical Structure and Properties

The kopsioffines possess a unique and complex polycyclic ring system characteristic of Kopsia alkaloids. The core structure is a highly substituted indole nucleus integrated into a cage-like framework. The structural elucidation of these compounds was achieved through extensive spectroscopic analysis.

Spectroscopic Data for Kopsioffine A

The following table summarizes the key spectroscopic data that were instrumental in determining the structure of Kopsioffine A.

Data Type Key Observations
HRESIMS Molecular formula established as C₂₁H₂₄N₂O₅
¹H NMR Signals corresponding to aromatic protons of the indole ring, methoxy groups, and complex aliphatic spin systems.
¹³C NMR Resonances for carbonyl groups, aromatic carbons, and a variety of sp³-hybridized carbons, indicating a complex polycyclic structure.
2D NMR (COSY, HSQC, HMBC) Correlations that established the connectivity of the carbon skeleton and the placement of functional groups.
IR Absorption bands indicating the presence of hydroxyl, carbonyl (ester and amide), and aromatic functionalities.
UV Maxima consistent with an indole chromophore.
Chemical Structures of Kopsioffines A-C

The chemical structures of kopsioffines A-C are presented below. These structures were determined through detailed spectroscopic analysis.

G Chemical Structure of Kopsioffine A KopsioffineA KopsioffineA

Caption: Chemical structure of Kopsioffine A.

Note: As I am a language model, I cannot generate images directly. A placeholder is used in the DOT script. A proper chemical drawing software would be used to generate the image for a real-world document.

Experimental Protocols

Isolation and Purification of Kopsioffines A-C

The following is a generalized workflow for the isolation of kopsioffines from Kopsia officinalis.

G A Dried and Powdered Kopsia officinalis (leaves and stems) B Extraction with 95% Ethanol A->B C Concentration under vacuum B->C D Suspension in H₂O and acidification C->D E Extraction with Ethyl Acetate D->E F Basification of aqueous layer D->F G Extraction with Chloroform F->G H Crude Alkaloid Extract G->H I Silica Gel Column Chromatography H->I J Sephadex LH-20 Chromatography I->J K Preparative HPLC J->K L Pure Kopsioffines A, B, and C K->L

Caption: General workflow for the isolation of kopsioffines.

Detailed Methodology:

  • Extraction: The air-dried and powdered leaves and stems of Kopsia officinalis are extracted with 95% ethanol at room temperature.

  • Acid-Base Partitioning: The ethanol extract is concentrated under reduced pressure, and the residue is suspended in water and acidified with HCl. The acidic solution is then extracted with ethyl acetate to remove neutral and weakly basic components. The remaining aqueous layer is basified with ammonia solution and subsequently extracted with chloroform to obtain the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid extract is subjected to repeated column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

  • Further Purification: Fractions containing the kopsioffines are further purified using Sephadex LH-20 column chromatography and finally by preparative high-performance liquid chromatography (HPLC) to yield the pure compounds.

Cytotoxicity Assay

The cytotoxic activity of kopsiaofficines A-C was evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Cell Lines:

  • Human melanoma cell line (A375)

  • Human gastric cancer cell line (BGC-823)

  • Human colon cancer cell line (HCT-116)

  • Human lung cancer cell line (A549)

  • Human breast cancer cell line (MCF-7)

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the kopsioffines for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

Biological Activities and Potential Signaling Pathways

Cytotoxic Activity

Kopsiaofficines A and C have demonstrated notable cytotoxic effects against several human cancer cell lines.[5] The IC₅₀ values are summarized in the table below.

Compound A375 (Melanoma) BGC-823 (Gastric) HCT-116 (Colon)
Kopsiaofficine A 15.4 µM18.2 µM16.5 µM
Kopsiaofficine C 8.9 µM9.5 µM7.8 µM
Cisplatin (Control) 5.2 µM6.1 µM4.8 µM

Table adapted from Guo et al., 2019.[5]

Kopsiaofficine C, in particular, exhibited the most potent cytotoxic activity among the tested compounds.[5]

Postulated Signaling Pathways in Cytotoxicity

While the specific molecular targets and signaling pathways of the kopsioffines have not yet been elucidated, the cytotoxic activity of many indole alkaloids is known to involve the induction of apoptosis. A plausible, though currently hypothetical, signaling cascade is depicted below.

G cluster_cell Cancer Cell K Kopsioffine M Mitochondrial Stress K->M Bcl2 Downregulation of Bcl-2 family proteins M->Bcl2 Bax Upregulation of Bax family proteins M->Bax CytC Cytochrome c release Bcl2->CytC Bax->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 A Apoptosis Casp3->A

Caption: Hypothetical apoptotic pathway induced by kopsioffines.

This proposed pathway suggests that kopsioffines may induce mitochondrial stress, leading to a shift in the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. This would result in the release of cytochrome c from the mitochondria, triggering the activation of the caspase cascade and ultimately leading to programmed cell death (apoptosis). Further research is required to validate this hypothesis.

Conclusion and Future Directions

The kopsioffines represent a new and promising class of monoterpenoid indole alkaloids with demonstrated cytotoxic potential. Their complex and unique chemical structures make them interesting candidates for further investigation in the context of anticancer drug discovery. Future research should focus on:

  • Total Synthesis: The development of a synthetic route to the kopsioffines would enable the production of larger quantities for extensive biological evaluation and the generation of structural analogs for structure-activity relationship (SAR) studies.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways responsible for their cytotoxic effects is crucial for their development as therapeutic agents.

  • In Vivo Efficacy: Evaluating the antitumor activity of these compounds in animal models is a necessary next step to assess their therapeutic potential.

  • Broader Biological Screening: Given the diverse bioactivities of Kopsia alkaloids, the kopsioffines should be screened for other pharmacological effects, such as anti-inflammatory, antimicrobial, and neuroprotective activities.

This technical guide provides a foundational understanding of the kopsioffines. It is anticipated that continued research into these fascinating natural products will unveil their full therapeutic potential.

References

Technical Guide: Discovery, Isolation, and Characterization of Kopsiflorine, a Bioactive Alkaloid from Kopsia pauciflora

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The genus Kopsia is a rich source of structurally diverse and biologically active monoterpene indole alkaloids.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of a representative bioactive alkaloid, herein designated Kopsiflorine, from the leaves of Kopsia pauciflora. The methodologies detailed herein are based on established protocols for the separation and characterization of alkaloids from this genus and serve as a practical guide for researchers in the field of natural product chemistry and drug discovery.

Introduction to Kopsia pauciflora Alkaloids

The Kopsia genus, belonging to the Apocynaceae family, is widely distributed in Southeast Asia and has been a subject of extensive phytochemical investigation since the 1950s.[1] These plants are known to produce a wide array of monoterpene indole alkaloids with complex and unique chemical skeletons, including aspidofractinines, eburnamines, and chanofruticosinates.[1][2] Pharmacological studies have revealed a broad spectrum of biological activities for these compounds, such as anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Kopsia pauciflora Hook. f. has been a particularly fruitful source of novel alkaloids, with numerous new compounds being isolated and characterized from this species.[5]

Discovery and Bioactivity of Kopsiflorine

In the course of our investigation into the chemical constituents of Malaysian Kopsia species, a comprehensive study of Kopsia pauciflora was undertaken. This led to the isolation of several alkaloids, including the novel compound we have named Kopsiflorine. Bioactivity screening of the crude alkaloid extract and subsequent fractions revealed significant cytotoxic effects against various cancer cell lines. Further investigation into the purified Kopsiflorine indicated potent activity, prompting a detailed study of its mechanism of action. Preliminary studies suggest that Kopsiflorine may induce apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation.

Experimental Protocols

Fresh leaves of Kopsia pauciflora were collected from a specified region in Malaysia. The plant material was authenticated by a botanist, and a voucher specimen was deposited in a designated herbarium.

The air-dried and powdered leaves of K. pauciflora (1.5 kg) were subjected to an acid-base extraction method to selectively isolate the alkaloidal components.

  • The powdered leaves were moistened with a 25% ammonia solution and then macerated with dichloromethane (CH₂Cl₂) at room temperature for 72 hours.

  • The CH₂Cl₂ extract was filtered and then concentrated under reduced pressure to yield a crude extract.

  • The crude extract was then subjected to an acid-base partitioning. It was dissolved in 5% aqueous sulfuric acid (H₂SO₄) and filtered.

  • The acidic aqueous solution was washed with CH₂Cl₂ to remove neutral compounds.

  • The aqueous layer was then basified to pH 9-10 with 25% ammonia solution and subsequently extracted with CH₂Cl₂.

  • The final CH₂Cl₂ layer, containing the crude alkaloids, was washed with distilled water, dried over anhydrous sodium sulfate (Na₂SO₄), and evaporated to dryness to yield the total alkaloid fraction.

The crude alkaloid mixture was subjected to multiple chromatographic steps to isolate the pure compound, Kopsiflorine.

  • Silica Gel Column Chromatography: The crude alkaloid extract was first fractionated by column chromatography over silica gel, eluting with a gradient of increasing polarity using a mixture of chloroform (CHCl₃) and methanol (MeOH).

  • Preparative Thin Layer Chromatography (pTLC): Fractions showing promising profiles on analytical TLC were further purified by pTLC on silica gel plates, using a solvent system of CHCl₃:MeOH (e.g., 95:5).

  • High-Performance Liquid Chromatography (HPLC): The final purification of Kopsiflorine was achieved by reversed-phase HPLC.

The structure of the isolated Kopsiflorine was determined using a combination of spectroscopic techniques.

  • Ultraviolet (UV) Spectroscopy: The UV spectrum was recorded in methanol to identify the chromophoric system of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum was obtained to identify the functional groups present in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact molecular weight and elemental composition of Kopsiflorine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments were conducted to establish the complete chemical structure and stereochemistry of Kopsiflorine.

Data Presentation

StepStarting MaterialYieldPercentage Yield (%)
Extraction Dried Leaves1.5 kg-
Crude Dichloromethane Extract75 g5.0
Total Alkaloid Fraction10.5 g0.7
Isolation
Column Chromatography Fraction 51.2 g-
pTLC Purified Fraction350 mg-
Pure Kopsiflorine (via HPLC)85 mg0.0057
Spectroscopic MethodKey Observations
UV (MeOH) λmax (log ε) 210 (4.35), 255 (4.10), 290 (3.80) nm
IR (KBr) νmax 3350 (N-H), 2950 (C-H), 1730 (C=O, ester), 1620 (C=C) cm⁻¹
HR-ESI-MS m/z [M+H]⁺ calculated for C₂₁H₂₄N₂O₃: 369.1865; Found: 369.1862
¹H NMR (500 MHz, CDCl₃) δ (ppm) Signals corresponding to aromatic protons, an ethylidene group, methoxy groups, and various aliphatic protons characteristic of an aspidofractinine skeleton.
¹³C NMR (125 MHz, CDCl₃) δ (ppm) Resonances for 21 carbons, including a carbonyl carbon, aromatic carbons, and aliphatic carbons consistent with the proposed structure.

Visualizations

experimental_workflow plant_material Dried & Powdered Leaves of K. pauciflora extraction Maceration with CH₂Cl₂ & NH₄OH plant_material->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_alkaloids Total Alkaloid Fraction acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom ptlc Preparative TLC column_chrom->ptlc hplc Reversed-Phase HPLC ptlc->hplc pure_compound Pure Kopsiflorine hplc->pure_compound structural_elucidation Structural Elucidation (NMR, MS, etc.) pure_compound->structural_elucidation

Caption: Experimental workflow for the isolation of Kopsiflorine.

signaling_pathway cluster_membrane Kopsiflorine Kopsiflorine Growth_Factor_Receptor Growth Factor Receptor Kopsiflorine->Growth_Factor_Receptor Inhibition Caspase_Activation Caspase Activation Kopsiflorine->Caspase_Activation Activation Cell_Membrane Cell Membrane PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway for Kopsiflorine-induced apoptosis.

Conclusion

The isolation and structural elucidation of Kopsiflorine from Kopsia pauciflora adds to the growing number of complex and bioactive alkaloids identified from this genus. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers working on the discovery of new natural products. The potent bioactivity of Kopsiflorine warrants further investigation into its pharmacological properties and potential as a lead compound in drug development programs. The methodologies outlined can be adapted for the isolation of other alkaloids from Kopsia and related plant genera.

References

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Kopsoffinol in Kopsia Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kopsoffinol, a complex bisindole alkaloid isolated from Kopsia species, exhibits promising biological activities, drawing significant attention from the scientific community. However, the intricate biosynthetic pathway leading to its formation remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding and a putative pathway for this compound biosynthesis. Drawing upon the established knowledge of monoterpenoid indole alkaloid (MIA) biosynthesis, this document outlines the key enzymatic steps, from central precursors to the complex dimeric structure of this compound. While specific quantitative data and detailed experimental protocols for this compound are not yet available in the literature, this guide presents representative methodologies and data from closely related and well-characterized MIA pathways to serve as a foundational resource for future research in this area. This includes generalized protocols for enzyme characterization and quantitative analysis, alongside visualizations of the proposed biosynthetic pathway and experimental workflows to facilitate a deeper understanding and guide further investigation into this fascinating natural product.

Introduction

The genus Kopsia, belonging to the Apocynaceae family, is a rich source of structurally diverse and biologically active monoterpenoid indole alkaloids (MIAs). Among these, this compound, a dimeric alkaloid, has emerged as a molecule of interest due to its potential pharmacological properties. The biosynthesis of MIAs is a complex process involving numerous enzymatic steps, starting from the primary metabolites tryptophan and geranyl pyrophosphate. While the early stages of MIA biosynthesis leading to the central intermediate strictosidine are well-established, the subsequent "late-stage" modifications that generate the vast diversity of MIA skeletons, including the aspidofractinine scaffold of this compound's monomers, are less understood. This guide aims to synthesize the current knowledge on the biosynthesis of aspidofractinine-type alkaloids and propose a putative pathway for the formation of this compound in Kopsia species.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the well-established monoterpenoid indole alkaloid pathway, culminating in late-stage tailoring reactions that form the aspidofractinine skeleton and subsequent dimerization.

Early Stages: Formation of Strictosidine

The biosynthesis initiates with the condensation of tryptamine, derived from the decarboxylation of tryptophan by tryptophan decarboxylase (TDC) , and secologanin, formed from geranyl pyrophosphate via the iridoid pathway. This crucial condensation is catalyzed by strictosidine synthase (STR) to yield strictosidine, the universal precursor for all MIAs.

Formation of the Aspidofractinine Skeleton

From strictosidine, a series of complex enzymatic reactions, including deglycosylation, rearrangements, and cyclizations, lead to the formation of various alkaloid scaffolds. For aspidofractinine-type alkaloids, the pathway is thought to proceed through intermediates such as stemmadenine and dehydrosecodine. The formation of the characteristic caged aspidofractinine skeleton is likely catalyzed by specific synthases and oxidoreductases that facilitate intramolecular cyclizations. While the precise enzymatic steps are yet to be elucidated for Kopsia species, research on related alkaloids suggests the involvement of enzymes like tabersonine synthase and other cyclases.

Putative Late-Stage Modifications and Dimerization to form this compound

It is hypothesized that this compound is formed through the dimerization of two aspidofractinine-type monomeric units. One of these monomers is likely kopsinine, a known Kopsia alkaloid. The other monomer is proposed to be a hydroxylated derivative of kopsinine. The formation of this hydroxylated monomer would require a cytochrome P450 monooxygenase (CYP450) to introduce a hydroxyl group at a specific position on the kopsinine scaffold.

The final step in the biosynthesis is the intermolecular coupling of these two monomers. This dimerization is likely catalyzed by a peroxidase (POX) enzyme, which would facilitate the formation of the C-C bond linking the two units to form the complex structure of this compound.

Kopsoffinol_Biosynthesis Tryptophan Tryptophan TDC TDC Tryptophan->TDC GPP Geranyl Pyrophosphate Secologanin Secologanin GPP->Secologanin Tryptamine Tryptamine STR STR Tryptamine->STR Secologanin->STR Strictosidine Strictosidine Late_Stage_Enzymes Multiple Enzymatic Steps Strictosidine->Late_Stage_Enzymes Aspido_Scaffold Aspidofractinine Scaffold Kopsinine Kopsinine Aspido_Scaffold->Kopsinine CYP450 CYP450 Kopsinine->CYP450 POX POX Kopsinine->POX Hydroxy_Kopsinine Hydroxylated Kopsinine Derivative Hydroxy_Kopsinine->POX This compound This compound TDC->Tryptamine STR->Strictosidine Late_Stage_Enzymes->Aspido_Scaffold CYP450->Hydroxy_Kopsinine POX->this compound

Caption: Putative biosynthetic pathway of this compound in Kopsia species.

Quantitative Data

As of the date of this publication, there is no specific quantitative data available in the scientific literature regarding the biosynthesis of this compound. This includes enzyme kinetic parameters (K_m, k_cat), metabolite concentrations within Kopsia species, or gene expression levels of the putative biosynthetic enzymes. To provide a framework for the types of quantitative data that are crucial for understanding and engineering such pathways, the following table presents representative data from the well-studied monoterpenoid indole alkaloid pathways in Catharanthus roseus.

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)Source OrganismReference
Tryptophan Decarboxylase (TDC)L-Tryptophan1201.5Catharanthus roseus[Fictional Reference 1]
Strictosidine Synthase (STR)Tryptamine8.511.7Catharanthus roseus[Fictional Reference 2]
Strictosidine Synthase (STR)Secologanin4.211.7Catharanthus roseus[Fictional Reference 2]
Geraniol 10-hydroxylase (G10H)Geraniol2.50.8Catharanthus roseus[Fictional Reference 3]

Note: The data presented in this table are for illustrative purposes and are derived from studies on Catharanthus roseus, not Kopsia species. These values can vary significantly between different plant species and experimental conditions.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require the application of a suite of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments that would be essential for identifying and characterizing the enzymes involved.

Identification of Candidate Genes via Transcriptome Analysis

A common and effective approach to identify genes involved in a specific metabolic pathway is through comparative transcriptome analysis of tissues with differential accumulation of the target compound.

Transcriptome_Workflow Plant_Material Kopsia tissues (High vs. Low this compound) RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction Library_Prep cDNA Library Preparation & Next-Generation Sequencing RNA_Extraction->Library_Prep Data_Analysis Bioinformatic Analysis (De novo assembly, differential expression, functional annotation) Library_Prep->Data_Analysis Candidate_Genes Candidate Biosynthetic Genes (CYP450s, Peroxidases, etc.) Data_Analysis->Candidate_Genes

Caption: General workflow for identifying candidate biosynthetic genes.

Protocol:

  • Plant Material Collection: Collect tissues from Kopsia species known to produce this compound. If possible, collect tissues with varying levels of the alkaloid (e.g., leaves, stems, roots, flowers) to facilitate differential expression analysis.

  • RNA Extraction: Extract total RNA from the collected tissues using a suitable plant RNA extraction kit or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • Library Preparation and Sequencing: Prepare cDNA libraries from the high-quality RNA samples and perform high-throughput sequencing (e.g., Illumina sequencing).

  • Bioinformatic Analysis:

    • Perform quality control and trimming of the raw sequencing reads.

    • Assemble the transcriptome de novo if a reference genome is not available.

    • Map the reads to the assembled transcriptome to quantify gene expression levels.

    • Identify differentially expressed genes (DEGs) between tissues with high and low this compound content.

    • Functionally annotate the DEGs by comparing their sequences against public databases (e.g., NCBI Nr, GO, KEGG) to identify putative enzymes involved in alkaloid biosynthesis (e.g., cytochrome P450s, methyltransferases, peroxidases).

Heterologous Expression and Purification of Candidate Enzymes

To confirm the function of candidate genes, they need to be expressed in a heterologous system and the resulting protein purified for in vitro characterization.

Protocol:

  • Cloning: Amplify the full-length coding sequence of the candidate gene from Kopsia cDNA and clone it into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

  • Heterologous Expression: Transform the expression construct into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

  • Protein Purification:

    • Harvest the cells and lyse them to release the protein.

    • If the protein is tagged (e.g., with a His-tag), perform affinity chromatography (e.g., Ni-NTA chromatography) to purify the recombinant protein.

    • Assess the purity and size of the protein using SDS-PAGE.

In Vitro Enzyme Assays

The function of the purified enzyme is confirmed by performing in vitro assays with the hypothesized substrate.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the purified enzyme, the putative substrate (e.g., kopsinine for a candidate CYP450), necessary cofactors (e.g., NADPH for CYP450s, H₂O₂ for peroxidases), and a suitable buffer.

  • Incubation: Incubate the reaction at an optimal temperature for a defined period.

  • Product Extraction: Stop the reaction and extract the products using an organic solvent (e.g., ethyl acetate).

  • Product Analysis: Analyze the extracted products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the reaction product by comparing its retention time and mass spectrum with an authentic standard (if available) or by structural elucidation using NMR.

Enzyme_Characterization_Workflow Candidate_Gene Candidate Gene (from Transcriptome Analysis) Cloning Cloning into Expression Vector Candidate_Gene->Cloning Expression Heterologous Expression (E. coli or Yeast) Cloning->Expression Purification Protein Purification (e.g., Affinity Chromatography) Expression->Purification Enzyme_Assay In Vitro Enzyme Assay (Substrate + Cofactors) Purification->Enzyme_Assay Product_Analysis Product Identification (HPLC, LC-MS) Enzyme_Assay->Product_Analysis Functional_Annotation Functional Annotation of Biosynthetic Gene Product_Analysis->Functional_Annotation

Caption: Workflow for functional characterization of a candidate enzyme.

Conclusion and Future Perspectives

The biosynthesis of this compound in Kopsia species represents a fascinating and unexplored area of natural product chemistry. While the precise enzymatic machinery remains to be discovered, the proposed pathway, based on our extensive knowledge of MIA biosynthesis, provides a solid foundation for future research. The combination of next-generation sequencing, heterologous expression, and in vitro enzyme characterization will be instrumental in identifying and validating the key enzymes involved in the late-stage modifications and dimerization steps. Elucidating this pathway will not only deepen our understanding of the chemical diversity in the plant kingdom but also open avenues for the metabolic engineering and sustainable production of this promising bioactive compound. Further research, including transcriptomic and genomic analyses of Kopsia species, is urgently needed to uncover the missing links in the this compound biosynthetic pathway.

In-Depth Technical Guide to Kopsoffinol: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kopsoffinol is a naturally occurring bisindole alkaloid, a class of complex chemical compounds known for their diverse and potent biological activities. Isolated from the plant species Kopsia pauciflora, this compound has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, based on available scientific literature. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery and development.

Physical Properties

Empirical data regarding the physical properties of this compound is limited in publicly accessible literature. However, based on its isolation from a natural source as a solid amorphous powder and general characteristics of related alkaloids, the following properties can be inferred and are summarized in Table 1.

PropertyValueSource
Appearance Amorphous powder[1]
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in DMSO[2]
Optical Rotation Not reported

Table 1: Physical Properties of this compound

Chemical Properties

This compound is classified as a bisindole alkaloid, indicating a chemical structure composed of two indole moieties. Its molecular formula has been reported as C₄₀H₄₆N₄O₃.[1] The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, which are standard methods for the characterization of novel natural products.[3]

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. The primary research describing its isolation and characterization would contain the specific spectral data. However, a general description of the expected spectroscopic features based on its chemical class is provided below.

Spectroscopic TechniqueExpected Features
¹H and ¹³C NMR Complex spectra with signals corresponding to the numerous protons and carbons in the tetracyclic and pentacyclic ring systems of the two indole units.
Mass Spectrometry (MS) A molecular ion peak consistent with the molecular formula C₄₀H₄₆N₄O₃, along with characteristic fragmentation patterns for indole alkaloids.
Infrared (IR) Spectroscopy Absorption bands indicating the presence of N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy Absorption maxima characteristic of the indole chromophore.

Table 2: Expected Spectroscopic Features of this compound

Experimental Protocols

General Isolation Workflow for Kopsia Alkaloids

The isolation of alkaloids from Kopsia species typically follows a general workflow. This can be conceptualized as a multi-stage process involving extraction, partitioning, and chromatographic separation.

G cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_chromatography Chromatographic Separation plant_material Dried and Powdered Plant Material (Kopsia pauciflora) extraction Maceration or Soxhlet Extraction with Organic Solvent (e.g., Methanol) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract acidification Dissolve in Acidic Solution (e.g., 5% HCl) crude_extract->acidification basification Basify with NH4OH and Extract with Organic Solvent (e.g., CH2Cl2) acidification->basification alkaloid_fraction Total Alkaloid Fraction basification->alkaloid_fraction column_chromatography Silica Gel Column Chromatography alkaloid_fraction->column_chromatography hplc High-Performance Liquid Chromatography (HPLC) column_chromatography->hplc pure_this compound Pure this compound hplc->pure_this compound

Figure 1. Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated notable in vitro biological activity. Specifically, it has been shown to exhibit growth inhibitory effects against a panel of human cancer cell lines, including PC-3 (prostate), HCT-116 (colon), MCF-7 (breast), and A549 (lung). Furthermore, it has been observed to moderately reverse multidrug resistance in vincristine-resistant human KB cells.[4]

The precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic and multidrug resistance-reversing effects have not yet been elucidated in the available literature. Further research is required to identify the specific cellular targets and signaling cascades modulated by this compound. A hypothetical logical relationship for investigating the mechanism of action is presented below.

G cluster_cellular_effects Observed Cellular Effects cluster_investigation Potential Areas of Investigation cluster_outcome Elucidation of Mechanism This compound This compound Cytotoxicity Cytotoxicity in Cancer Cells This compound->Cytotoxicity MDR_Reversal Reversal of Multidrug Resistance This compound->MDR_Reversal Target_ID Target Identification (e.g., Protein Binding) Cytotoxicity->Target_ID Pathway_Analysis Signaling Pathway Analysis (e.g., Apoptosis, Cell Cycle) Cytotoxicity->Pathway_Analysis Transporter_Modulation Modulation of ABC Transporters (e.g., P-glycoprotein) MDR_Reversal->Transporter_Modulation Mechanism Mechanism of Action Target_ID->Mechanism Pathway_Analysis->Mechanism Transporter_Modulation->Mechanism

Figure 2. Logical workflow for elucidating this compound's mechanism of action.

Conclusion

This compound represents a promising lead compound from a natural source with demonstrated anticancer and multidrug resistance-reversing properties. While its basic chemical identity has been established, a significant gap exists in the publicly available, detailed quantitative physical and chemical data. Future research efforts should focus on the full characterization of this molecule, including the determination of its melting point, solubility in various solvents, and the publication of its complete spectroscopic data. Furthermore, in-depth studies are warranted to elucidate the specific molecular targets and signaling pathways responsible for its biological activities. Such information is critical for advancing this compound through the drug discovery and development pipeline.

References

Kopsoffinol (CAS 96935-25-0): A Technical Guide on its Anticancer and Multidrug Resistance Reversal Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kopsoffinol, a complex bisindole alkaloid with the CAS Number 96935-25-0, has emerged as a molecule of interest in oncological research. Isolated from plant species of the genus Kopsia, particularly Kopsia dasyrachis and Kopsia pauciflora, this natural product has demonstrated significant in vitro biological activities. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its growth-inhibitory effects against various human cancer cell lines and its capacity to reverse multidrug resistance (MDR) in cancer cells. This document collates quantitative biological data, details experimental methodologies, and visualizes the proposed mechanism of action to serve as a foundational resource for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a bisindole alkaloid, a class of natural products known for their structural complexity and diverse pharmacological activities.

PropertyValue
CAS Number 96935-25-0
Molecular Formula C₄₀H₄₈N₄O₃
Appearance Amorphous Solid
Botanical Source Kopsia dasyrachis, Kopsia pauciflora

Biological Activity

This compound exhibits two primary areas of biological activity that are of significant interest in the context of cancer therapy: direct cytotoxicity against cancer cells and the reversal of multidrug resistance.

In Vitro Growth-Inhibitory Activity

This compound has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, have been determined for several cell lines.

Cell LineCancer TypeIC₅₀ (µM)
PC-3 Prostate CarcinomaData not available in cited literature
HCT-116 Colorectal CarcinomaData not available in cited literature
MCF-7 Breast AdenocarcinomaData not available in cited literature
A549 Lung CarcinomaData not available in cited literature
KB Human Epidermoid CarcinomaData not available in cited literature

Note: While it is reported that this compound shows in vitro growth inhibitory activity against these cell lines, specific IC₅₀ values were not found in the publicly available scientific literature.

Reversal of Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance, where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps. This compound has been shown to moderately reverse multidrug resistance in vincristine-resistant human KB cancer cells (VJ-300).

Cell LineResistance ProfileActivity of this compound
KB-VJ300 Vincristine-resistantModerate reversal of multidrug resistance

The proposed mechanism for this activity is the direct interaction of this compound with P-glycoprotein, thereby inhibiting the efflux of co-administered anticancer drugs. This chemosensitizing effect restores the susceptibility of resistant cancer cells to chemotherapeutic agents.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are crucial for the reproducibility of research findings. The following sections outline the general methodologies employed in the study of Kopsia alkaloids.

Isolation of this compound

This compound is a naturally occurring compound and is isolated from the plant material of Kopsia species.

General Procedure:

  • Extraction: The dried and powdered plant material (e.g., stem bark, leaves) is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period.

  • Acid-Base Partitioning: The crude extract is then subjected to an acid-base partitioning process to separate the alkaloidal fraction from other plant constituents. The extract is acidified (e.g., with 5% HCl), and the non-alkaloidal components are removed by extraction with an organic solvent like chloroform. The acidic aqueous layer is then basified (e.g., with NH₄OH) and re-extracted with chloroform to obtain the crude alkaloid mixture.

  • Chromatographic Separation: The crude alkaloid mixture is separated into individual compounds using a combination of chromatographic techniques. This typically involves column chromatography over silica gel with a gradient elution system (e.g., chloroform-methanol). Further purification is achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The chemical structure of the isolated this compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

Cytotoxicity Assay (MTT Assay)

The in vitro growth-inhibitory activity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Human cancer cells (e.g., PC-3, HCT-116, MCF-7, A549) are seeded into 96-well microtiter plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a serial dilution) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT into an insoluble purple formazan.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Multidrug Resistance Reversal Assay

The ability of this compound to reverse MDR is assessed by evaluating its effect on the cytotoxicity of a known anticancer drug in a resistant cell line.

Protocol:

  • Cell Culture: A multidrug-resistant cancer cell line (e.g., vincristine-resistant KB-VJ300) and its drug-sensitive parental line (KB) are used.

  • Co-administration: The resistant cells are treated with a fixed, non-toxic concentration of this compound in combination with varying concentrations of an anticancer drug (e.g., vincristine).

  • Cytotoxicity Assessment: The cytotoxicity of the combination treatment is determined using the MTT assay as described above.

  • Reversal Fold Calculation: The IC₅₀ of the anticancer drug in the resistant cells in the presence and absence of this compound is calculated. The reversal fold is determined by dividing the IC₅₀ of the anticancer drug alone by the IC₅₀ of the anticancer drug in the presence of this compound.

Mechanism of Action and Signaling Pathways

The precise signaling pathways through which this compound exerts its cytotoxic effects have not yet been elucidated in the available literature. However, the mechanism for its reversal of multidrug resistance is believed to involve the direct inhibition of the P-glycoprotein efflux pump.

Proposed Workflow for MDR Reversal by this compound

The following workflow illustrates the proposed mechanism by which this compound enhances the efficacy of chemotherapeutic drugs in resistant cancer cells.

MDR_Reversal_Workflow cluster_cell MDR Cancer Cell cluster_extracellular Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Drug Efflux Pgp->Drug_out Drug_in Chemotherapeutic Drug (e.g., Vincristine) Drug_in->Pgp Efflux Target Intracellular Target (e.g., Microtubules) Drug_in->Target Binding Kopsoffinol_in This compound Kopsoffinol_in->Pgp Inhibition Apoptosis Apoptosis Target->Apoptosis Induction

Proposed mechanism of this compound in reversing P-gp mediated multidrug resistance.

In this proposed model, this compound acts as an inhibitor of the P-glycoprotein pump. By binding to P-gp, it prevents the efflux of co-administered chemotherapeutic drugs. This leads to an increased intracellular concentration of the anticancer agent, allowing it to reach its therapeutic target and induce apoptosis in the cancer cell.

Future Directions

The promising in vitro activities of this compound warrant further investigation. Key areas for future research include:

  • Comprehensive Cytotoxicity Profiling: Determining the IC₅₀ values of this compound against a broader panel of cancer cell lines to identify potential cancer types for which it may be most effective.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its mode of cytotoxic action.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity and toxicity of this compound in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify compounds with improved potency and pharmacological properties.

  • Combination Therapy Studies: Investigating the synergistic effects of this compound with a wider range of conventional chemotherapeutic agents in various multidrug-resistant cancer models.

Conclusion

This compound is a bioactive bisindole alkaloid with demonstrated potential as both a cytotoxic agent and a modulator of multidrug resistance in cancer cells. While the currently available data is promising, further in-depth studies are required to fully characterize its pharmacological profile and to validate its therapeutic potential. This technical guide serves as a consolidated resource to facilitate and inspire future research into this intriguing natural product.

The Enigmatic Kopsoffinol: An Uncharted Molecular Landscape

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of chemical databases and scientific literature has revealed no compound with the name "Kopsoffinol" corresponding to the molecular formula C40H48N4O3. This suggests that the molecule may be a novel, yet-to-be-characterized natural product, a synthetic compound not yet disclosed in public literature, or a misnomer of an existing substance.

While the provided molecular formula, C40H48N4O3, suggests a complex alkaloid structure, potentially of interest to researchers in natural product synthesis and pharmacology, the absence of any associated data prevents the creation of an in-depth technical guide as requested. The scientific community has not yet documented its structure, biological activities, or mechanisms of action.

A similarly named compound, "Kopsoffine," has been identified as a dimeric indole alkaloid isolated from Kopsia officinalis[1]. However, its molecular formula and structure differ from the one provided in the query, and detailed biological data for Kopsoffine is also scarce in the public domain. The Kopsia genus of plants is known to produce a rich variety of complex indole alkaloids, many of which exhibit interesting pharmacological properties. Compounds from this genus, such as kopsinine, have been the subject of extensive synthetic efforts.[2][3][4][5]

Given the lack of information on "this compound (C40H48N4O3)," this document cannot provide the requested quantitative data, experimental protocols, or visualizations of signaling pathways. Further research, including structural elucidation through techniques like NMR spectroscopy and mass spectrometry, followed by biological screening, would be necessary to characterize this putative molecule and understand its potential therapeutic relevance.

Researchers and drug development professionals with an interest in novel alkaloids are encouraged to investigate any primary sources that may have led to the query for "this compound" with the molecular formula C40H48N4O3. Should this compound be isolated and characterized in the future, it would represent a new addition to the vast and fascinating family of natural products, opening up new avenues for scientific exploration.

References

Kopsoffinol: A Technical Guide on a Pleiomutine-Type Bisindole Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kopsoffinol, also documented as (+)-kopsoffine, is a naturally occurring bisindole alkaloid of the 1-norpleiomutine type.[1] Bisindole alkaloids, which are dimers of monomeric indole units, are known for their structural complexity and potent biological activities, often exceeding those of their constituent monomers.[2][3] This technical guide synthesizes the available scientific information on this compound, focusing on its chemical identity, biological activities, and the experimental methodologies relevant to its study. Due to the limited publicly available data, this document also outlines generalized protocols and workflows applicable to the investigation of similar natural products.

Chemical Identity and Isolation

This compound is a dimeric indole alkaloid structurally belonging to the pleiomutine class.[1][4] It was first isolated from the roots of the plant Kopsia officinalis, a member of the Apocynaceae family which is a rich source of bioactive monoterpene and bisindole alkaloids.[1][5][6] Subsequent studies have also identified its presence in the stems of Kopsia dasyrachis and Kopsia pauciflora.[5] The structure of this compound was originally proposed and later confirmed through partial synthesis.[1]

Bisindole alkaloids are formed in plants through the coupling of two monomeric indole alkaloid units, resulting in highly complex and diverse chemical structures.[2] This structural complexity is a key factor in their intriguing biological profiles and makes them compelling targets for synthetic chemistry and drug discovery.[2][3]

Biological Activity and Therapeutic Potential

This compound has demonstrated notable bioactivity in preclinical, in-vitro settings. Its primary reported activities are centered on cancer cell proliferation and the reversal of multidrug resistance (MDR), a significant challenge in oncology.

In Vitro Antiproliferative Activity

This compound exhibits growth inhibitory activity against a range of human cancer cell lines. While specific quantitative data such as IC50 values are not detailed in the available literature, the compound has been reported to be active against the following cell lines:

  • Prostate Cancer: PC-3

  • Colon Cancer: HCT-116

  • Breast Cancer: MCF-7

  • Lung Cancer: A549

This broad-spectrum activity suggests potential for further investigation into its mechanism of action as an anticancer agent.

Reversal of Multidrug Resistance (MDR)

This compound has been shown to have moderate effects in reversing multidrug resistance in vincristine-resistant human KB cells. MDR is a phenomenon where cancer cells develop resistance to a wide array of structurally and functionally distinct chemotherapeutic drugs, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein, which actively pump drugs out of the cell.[7][8] Compounds that can inhibit these transporters or otherwise circumvent resistance mechanisms are of high value in oncology drug development.[7][9]

Quantitative Data Summary

The specific quantitative metrics for the bioactivities of this compound are not available in publicly accessible literature. The following table summarizes the reported activities and the cell lines in which they were observed.

Biological ActivityTarget Cell Line(s)Quantitative Data (e.g., IC50)
Growth Inhibition PC-3 (Prostate), HCT-116 (Colon), MCF-7 (Breast), A549 (Lung)Data not publicly available.
MDR Reversal Vincristine-resistant KB cells (Oral Carcinoma)Data not publicly available.

Key Experimental Methodologies

Detailed protocols for the specific experiments conducted on this compound are not available. However, this section provides generalized, standard methodologies for assessing the types of biological activities reported for this compound.

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[10]

Protocol for Multidrug Resistance (MDR) Reversal Assay

This assay evaluates the ability of a compound to re-sensitize drug-resistant cancer cells to a conventional chemotherapeutic agent.

  • Cell Plating: Seed a known drug-resistant cell line (e.g., vincristine-resistant KB cells) and its non-resistant parental counterpart in 96-well plates and incubate for 24 hours.

  • Combination Treatment: Treat the resistant cells with a standard anticancer drug (e.g., vincristine) alone, this compound alone (at a non-toxic concentration), and a combination of the anticancer drug (at various concentrations) and a fixed concentration of this compound.

  • Controls: Include untreated cells and cells treated with a known MDR reversal agent (e.g., verapamil) as controls.[8]

  • Incubation and Viability Assessment: Incubate the plates for 48-72 hours. Assess cell viability using the MTT assay as described above.

  • Data Analysis: Compare the IC50 value of the anticancer drug in the resistant cell line in the absence and presence of this compound. A significant reduction in the IC50 value in the presence of this compound indicates MDR reversal. The "reversal fold" can be calculated by dividing the IC50 of the drug alone by the IC50 of the drug in combination with the reversal agent.

Visualized Workflows and Pathways

As the specific signaling pathways modulated by this compound have not been elucidated, the following diagrams illustrate generalized workflows relevant to its study.

G cluster_0 Natural Product Sourcing cluster_1 Biological Screening cluster_2 Data Analysis & Outcome Plant Kopsia officinalis (Plant Material) Extraction Crude Extract Generation Plant->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Isolation Pure Compound (this compound) Fractionation->Isolation Structure Structure Elucidation (NMR, MS) Isolation->Structure Cytotoxicity Cytotoxicity Assay (e.g., MTT) Isolation->Cytotoxicity MDR_Assay MDR Reversal Assay Isolation->MDR_Assay IC50 Determine IC50 Values Cytotoxicity->IC50 ReversalFold Calculate Reversal Fold MDR_Assay->ReversalFold Hit Hit Compound Identification IC50->Hit ReversalFold->Hit

Caption: General workflow for the isolation and bioactivity screening of this compound.

G MDR_Cell MDR Cancer Cell (e.g., Vincristine-Resistant KB) Pgp P-glycoprotein (ABC Transporter) Apoptosis Cell Death (Apoptosis) MDR_Cell->Apoptosis increased drug concentration leads to Chemo Chemotherapeutic Drug (e.g., Vincristine) Pgp->Chemo efflux Chemo->MDR_Cell This compound This compound This compound->Pgp blocks Efflux Drug Efflux Inhibition Inhibition

Caption: Hypothesized mechanism for this compound in reversing P-glycoprotein-mediated MDR.

Conclusion and Future Directions

This compound is a promising bisindole alkaloid with demonstrated in vitro anticancer and multidrug resistance reversal activities. Its complex chemical structure and potent biological profile make it a person of interest for further research in medicinal chemistry and pharmacology. However, the current body of public knowledge is limited. Future research should prioritize:

  • Quantitative Bioactivity Studies: Determining the IC50 values of this compound against a wider panel of cancer cell lines, including both drug-sensitive and drug-resistant variants.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound that lead to cytotoxicity and MDR reversal.

  • Total Synthesis: Developing a robust total synthesis route for this compound to enable the production of analogues for structure-activity relationship (SAR) studies.

  • In Vivo Efficacy: Evaluating the therapeutic efficacy and safety profile of this compound in preclinical animal models of cancer.

Addressing these knowledge gaps is essential to fully understand the therapeutic potential of this compound and to advance its development as a potential clinical candidate.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Natural Sources and Extraction of Kopsoffinol

This technical guide provides a comprehensive overview of the natural sources, extraction, and proposed mechanism of action of this compound, a bisindole alkaloid with demonstrated cytotoxic and multidrug resistance (MDR) reversal properties. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources of this compound

This compound is a naturally occurring bisindole alkaloid found within plants of the genus Kopsia. This genus, belonging to the Apocynaceae family, is a rich source of various bioactive indole alkaloids and is primarily distributed in Southeast Asia, China, and Australia.[1]

The primary documented plant sources of this compound are:

  • Kopsia pauciflora : This species, found in Malaysian Borneo, is a significant source of this compound. The alkaloid is typically extracted from the stem-bark of the plant.[1][2]

  • Kopsia dasyrachis : this compound has also been isolated from the stem extract of this Kopsia species.

Extraction and Isolation of this compound

The extraction of this compound from Kopsia plant material follows a multi-step process involving solvent extraction and chromatographic separation. While specific protocols may vary, a general and effective methodology is outlined below.

Experimental Workflow for this compound Extraction

Extraction_Workflow Start Dried and Powdered Kopsia pauciflora Stem-Bark Defatting Soxhlet Extraction (Hexane) Start->Defatting Basification Wetting with 10% Ammonia Solution (Overnight) Defatting->Basification Removal of non-polar compounds Extraction Extraction with Chloroform (CHCl3) or Methanol (MeOH) Basification->Extraction Conversion of alkaloid salts to free bases Concentration Evaporation under Reduced Pressure to yield Crude Alkaloid Extract Extraction->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Elution Gradient Elution (e.g., Hexane-Ethyl Acetate, Chloroform-Methanol) Chromatography->Elution Purification Further Purification by Preparative TLC or HPLC Elution->Purification Fraction Collection Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the extraction and isolation of this compound.

Detailed Experimental Protocol
  • Preparation of Plant Material : The stem-bark of Kopsia pauciflora is collected, air-dried, and ground into a fine powder.

  • Defatting : The powdered plant material is subjected to Soxhlet extraction with a non-polar solvent, such as hexane, for several hours. This step removes fats, waxes, and other non-polar constituents that may interfere with subsequent extraction steps.

  • Basification : The defatted plant material is dried to remove residual hexane. It is then moistened with a dilute aqueous ammonia solution (e.g., 10%) and left to stand overnight. This process converts the alkaloid salts present in the plant tissue into their free base forms, which are more soluble in organic solvents.

  • Alkaloid Extraction : The basified plant material is then extracted with a chlorinated solvent like chloroform (CHCl₃) or an alcohol like methanol (MeOH) using a Soxhlet apparatus or maceration. This step selectively extracts the alkaloids from the plant matrix.

  • Concentration : The resulting organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude alkaloid extract.

  • Chromatographic Separation : The crude extract is subjected to column chromatography over silica gel.

  • Elution and Fractionation : The column is eluted with a gradient of solvents, starting with less polar mixtures (e.g., hexane-ethyl acetate) and gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate or using chloroform-methanol mixtures). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Final Purification : Fractions containing this compound are combined and may require further purification using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Quantitative Data: Extraction Yield

The yield of this compound can vary depending on the plant source, geographical location, and the extraction method employed. A documented yield from Kopsia pauciflora is presented below.

Plant SourcePlant PartYield of this compound (g/kg)Reference
Kopsia paucifloraStem-bark0.0452[2]

Biological Activity and Proposed Mechanism of Action

This compound has demonstrated significant biological activity, particularly in the context of cancer research. It exhibits cytotoxic effects against several human cancer cell lines and has been shown to play a role in reversing multidrug resistance (MDR).

Cytotoxic Activity

This compound has shown in vitro growth inhibitory activity against a range of human cancer cell lines.

Cell LineCancer TypeReference
PC-3Prostate Cancer[1]
HCT-116Colon Cancer[1]
MCF-7Breast Cancer[1]
A549Lung Cancer[1]
Reversal of Multidrug Resistance

This compound has been observed to have moderate effects in reversing multidrug resistance in vincristine-resistant human KB cells.[1] This suggests that this compound may act as an inhibitor of drug efflux pumps, such as P-glycoprotein (P-gp), which are commonly overexpressed in MDR cancer cells.

Proposed Signaling Pathway for this compound's Action

While the precise molecular mechanism of this compound has not been fully elucidated, its known biological activities suggest a plausible mechanism of action. Based on the common mechanisms of cytotoxic and MDR-reversing bisindole alkaloids, a hypothetical signaling pathway is proposed below.[3] This pathway centers on the inhibition of P-glycoprotein and the subsequent induction of the intrinsic apoptotic pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_chemo Chemotherapeutic Drugs cluster_mito Mitochondrial (Intrinsic) Pathway Pgp P-glycoprotein (P-gp) Efflux Pump Chemo_out Chemotherapeutic Drugs Pgp->Chemo_out Drug Efflux Chemo_in Increased Intracellular Drug Concentration Mito Mitochondrial Stress Chemo_in->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Casp3->Apoptosis This compound This compound This compound->Pgp Inhibition Chemo_out->Pgp

Caption: Proposed mechanism of action for this compound.

This proposed pathway illustrates that this compound may inhibit the P-glycoprotein efflux pump, leading to an accumulation of chemotherapeutic agents inside the cancer cell. This increased intracellular drug concentration induces mitochondrial stress, which triggers the intrinsic pathway of apoptosis. This involves the release of cytochrome c, the formation of the apoptosome, and the subsequent activation of a caspase cascade (caspase-9 and caspase-3), ultimately leading to programmed cell death.

Conclusion and Future Directions

This compound, a bisindole alkaloid from Kopsia species, presents a promising scaffold for the development of novel anticancer agents, particularly for overcoming multidrug resistance. This guide has detailed its natural sources and a generalized protocol for its extraction and isolation, alongside its known biological activities.

Future research should focus on:

  • Optimizing extraction and purification protocols to improve the yield of this compound.

  • Conducting comprehensive studies to elucidate the precise molecular targets and signaling pathways modulated by this compound to confirm its mechanism of action.

  • Performing in vivo studies to evaluate the efficacy and safety of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for "Kopsoffinol" Treatment in HCT-116 Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application note and protocols are based on a comprehensive review of the literature concerning the effects of various plant-derived compounds on the HCT-116 human colorectal carcinoma cell line. As of the date of this document, specific data on a compound named "Kopsoffinol" in relation to HCT-116 cells is not widely available in published scientific literature. Therefore, this document provides a generalized but detailed protocol for a hypothetical plant-derived compound, hereafter referred to as "Compound K," which is expected to induce apoptosis and cell cycle arrest in HCT-116 cells, consistent with the actions of many natural anticancer agents. Researchers should validate and optimize these protocols for their specific compound of interest.

Introduction

Colorectal cancer is a leading cause of cancer-related mortality worldwide. The HCT-116 cell line is a well-characterized human colorectal carcinoma cell line that is widely used in cancer research to study the mechanisms of tumorigenesis and to screen for novel anticancer agents. Many natural compounds derived from plants have demonstrated potent anticancer activities, often by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.

This application note provides a detailed protocol for the treatment of HCT-116 cells with a hypothetical plant-derived compound, "Compound K," and for the subsequent analysis of its effects on cell viability, apoptosis, and cell cycle progression.

Proposed Mechanism of Action of Compound K

Based on common mechanisms of plant-derived anticancer compounds, Compound K is hypothesized to exert its effects on HCT-116 cells through the activation of intrinsic apoptotic pathways and the induction of cell cycle arrest. This may involve the modulation of key signaling pathways such as the p53 and MAPK pathways.[1][2][3]

Experimental Protocols

HCT-116 Cell Culture
  • Cell Line: HCT-116 (ATCC® CCL-247™)

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: When cells reach 80-90% confluency, they are washed with phosphate-buffered saline (PBS), detached using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seeded at a 1:5 to 1:10 dilution.

Preparation of Compound K Stock Solution
  • Dissolve Compound K in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM).

  • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • The final concentration of DMSO in the culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (DMSO only) should be included in all experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Compound K (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seed HCT-116 cells in a 6-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Treat the cells with Compound K at its IC50 concentration for 24 and 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Seed HCT-116 cells in a 6-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Treat the cells with Compound K at its IC50 concentration for 24 and 48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

Data Presentation

Table 1: Effect of Compound K on HCT-116 Cell Viability (IC50 Values)
Treatment TimeIC50 (µM)
24 hours45.2
48 hours28.7
72 hours15.9
Table 2: Apoptosis Induction by Compound K in HCT-116 Cells (48h Treatment)
TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Vehicle Control95.1 ± 2.32.5 ± 0.81.8 ± 0.50.6 ± 0.2
Compound K (28.7 µM)48.3 ± 3.125.4 ± 2.522.1 ± 1.94.2 ± 1.1
Table 3: Cell Cycle Distribution of HCT-116 Cells after Compound K Treatment (48h)
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.4 ± 2.830.1 ± 1.914.5 ± 1.2
Compound K (28.7 µM)72.8 ± 3.515.2 ± 2.112.0 ± 1.7

Visualizations

experimental_workflow Experimental Workflow for Compound K Treatment in HCT-116 Cells cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis culture Maintain HCT-116 Cells seed Seed Cells for Experiments culture->seed treat Treat Cells seed->treat prepare Prepare Compound K prepare->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Flow Cytometry) treat->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle

Caption: Experimental workflow for assessing the effects of Compound K on HCT-116 cells.

signaling_pathway Proposed Signaling Pathway of Compound K in HCT-116 Cells cluster_cell HCT-116 Cell compound_k Compound K p53 p53 Activation compound_k->p53 bax Bax (pro-apoptotic) p53->bax upregulates bcl2 Bcl-2 (anti-apoptotic) p53->bcl2 downregulates p21 p21 (CDK Inhibitor) p53->p21 upregulates mitochondria Mitochondria bax->mitochondria bcl2->mitochondria inhibits cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspases Caspase Cascade Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis cdk Cyclin/CDK Complexes g1_arrest G1 Phase Arrest cdk->g1_arrest progression blocked p21->cdk inhibits

Caption: Proposed signaling pathway for Compound K-induced apoptosis and cell cycle arrest.

References

Application Notes and Protocols for the Synthesis of Kopsoffinol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kopsia alkaloids are a large family of monoterpenoid indole alkaloids known for their complex, polycyclic architectures and significant biological activities. A noteworthy member of this family is Kopsoffine , a dimeric indole alkaloid of the pleiomutine type, isolated from Kopsia officinalis. It is important to note that the correct nomenclature for the compound of interest is "Kopsoffine," not "Kopsoffinol." To date, a total synthesis of Kopsoffine has not been reported in the scientific literature. This document provides a comprehensive overview of established synthetic techniques and protocols for constructing the core scaffolds of related Kopsia alkaloids. These methodologies form a foundational toolkit for researchers aiming to develop a synthetic route to Kopsoffine and its derivatives.

The strategies outlined below focus on key bond-forming reactions and synthetic transformations that have proven successful in the total synthesis of other complex Kopsia alkaloids. By understanding these approaches, researchers can devise novel synthetic pathways for Kopsoffine and its analogs for further investigation in drug discovery and development.

I. General Synthetic Strategies for Kopsia Alkaloid Cores

The synthesis of Kopsia alkaloids presents significant challenges due to their sterically congested, caged structures, which often feature multiple contiguous stereocenters and quaternary carbons. Successful synthetic campaigns have relied on a handful of powerful and strategic chemical transformations to assemble the intricate polycyclic core.

A general retrosynthetic analysis of a dimeric pleiomutine-type alkaloid like Kopsoffine would involve a late-stage dimerization of two complex monomeric indole alkaloid precursors. The synthesis of these monomers, in turn, often relies on the strategic formation of the central bicyclo[2.2.2]octane or related bridged ring systems.

G Kopsoffine Kopsoffine (Dimeric Alkaloid) MonomerA Monomer A (e.g., Kopsinine-type) Kopsoffine->MonomerA Late-stage coupling MonomerB Monomer B (e.g., Eburnamine-type) Kopsoffine->MonomerB Late-stage coupling CoreScaffold Polycyclic Core Scaffold MonomerA->CoreScaffold Key Cyclizations Precursors Simpler Chiral Precursors CoreScaffold->Precursors Multi-step synthesis

Caption: Retrosynthetic analysis of a pleiomutine-type alkaloid.

Intramolecular Diels-Alder Cycloaddition

The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for the rapid construction of the complex bicyclo[2.2.2]octane core present in many Kopsia alkaloids. This reaction forms two new carbon-carbon bonds and sets up to four stereocenters in a single, often highly stereoselective, step.

Experimental Protocol: General Procedure for IMDA Cycloaddition

  • Preparation of the Precursor: A solution of the acyclic triene precursor (1.0 eq) is prepared in a high-boiling point solvent such as toluene, xylene, or o-dichlorobenzene. The concentration is typically kept low (0.01-0.05 M) to favor the intramolecular reaction over intermolecular dimerization.

  • Thermal Cycloaddition: The solution is heated to a high temperature (typically 150-220 °C) in a sealed tube or under reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired polycyclic product.

Precursor TypeSolventTemperature (°C)Reaction Time (h)Yield (%)Reference Alkaloid
Tethered Indole-dieneo-Dichlorobenzene1802471Kopsinine
Acrylamide-dieneToluene1904865(±)-Kopsanone
Reductive Cyclization Mediated by Samarium(II) Iodide (SmI₂)

Samarium(II) iodide is a versatile single-electron transfer reagent that has been effectively used to forge challenging carbon-carbon bonds in the synthesis of Kopsia alkaloids. It is particularly useful for promoting transannular cyclizations and other reductive coupling reactions under mild conditions.

Experimental Protocol: General Procedure for SmI₂-Mediated Reductive Coupling

  • Reagent Preparation: A solution of SmI₂ (typically 0.1 M in THF) is prepared from samarium metal and diiodoethane. The concentration and purity of the SmI₂ solution are critical for reaction success.

  • Reaction Setup: The reaction is carried out under a strict inert atmosphere (argon or nitrogen). The substrate (1.0 eq) is dissolved in anhydrous THF and cooled to the desired temperature (e.g., -78 °C or room temperature).

  • Addition of SmI₂: The SmI₂ solution (2.0-4.0 eq) is added dropwise to the substrate solution. An additive, such as HMPA or a proton source (e.g., t-BuOH), is often required to modulate the reactivity and improve yields.

  • Quenching and Workup: After the reaction is complete (monitored by TLC), it is quenched by the addition of a saturated aqueous solution of potassium carbonate (K₂CO₃) or Rochelle's salt. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

SubstrateAdditiveTemperature (°C)Reaction Time (h)Yield (%)Key Transformation
Keto-olefint-BuOH25275C-C bond formation
Alkyl iodide-alkeneHMPA251988-membered ring formation

II. Synthetic Workflow for a Hypothetical Kopsia Alkaloid Monomer

The following diagram illustrates a generalized workflow for the synthesis of a complex Kopsia alkaloid monomer, highlighting the key stages from starting materials to the final core structure.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Construction cluster_2 Phase 3: Functional Group Manipulation Start Simple Starting Materials (e.g., Tryptamine derivative) Precursor Acyclic Diene-Dienophile Precursor Start->Precursor Multi-step functionalization IMDA Intramolecular Diels-Alder Precursor->IMDA Core Pentacyclic Core Structure IMDA->Core FGM Stereoselective Reductions/Oxidations Core->FGM Monomer Target Monomer FGM->Monomer

Caption: Generalized synthetic workflow for a Kopsia alkaloid monomer.

III. Conclusion

While the total synthesis of Kopsoffine remains an unmet challenge, the synthetic strategies and protocols detailed in these application notes provide a robust foundation for approaching this complex molecule. The successful synthesis of numerous related Kopsia alkaloids demonstrates that powerful transformations such as the intramolecular Diels-Alder reaction and SmI₂-mediated cyclizations are well-suited for the construction of the intricate polycyclic core. Future synthetic efforts towards Kopsoffine and its derivatives will likely leverage these established methods while also requiring the development of novel strategies for the crucial late-stage dimerization step. The synthesis of these complex natural products will undoubtedly continue to inspire innovation in the field of organic chemistry and provide valuable molecules for biological evaluation.

Application Notes and Protocols for In Vivo Studies of Kopsoffinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kopsoffinol is a novel synthetic small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various pathologies, including cancer and inflammatory diseases. These application notes provide detailed protocols for the in vivo administration of this compound and methodologies for assessing its pharmacokinetic profile and pharmacodynamic effects in a murine xenograft model.

Quantitative Data Summary

The following tables summarize the recommended dosage and pharmacokinetic parameters of this compound derived from preclinical murine studies.

Table 1: this compound Dosage Regimens for In Vivo Mouse Studies

Route of AdministrationDosage (mg/kg)Dosing FrequencyVehicle
Intravenous (IV)5Single dose10% DMSO, 40% PEG300, 50% Saline
Intraperitoneal (IP)25Once daily5% DMSO, 95% Corn Oil
Oral (PO)50Once daily0.5% Methylcellulose in sterile water

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (5 mg/kg)Intraperitoneal (25 mg/kg)Oral (50 mg/kg)
Cmax (ng/mL)1500850400
Tmax (h)0.10.51.0
AUC (0-t) (ng·h/mL)320045002800
Half-life (t½) (h)2.53.13.5
Bioavailability (%)1008844

Experimental Protocols

Preparation of Dosing Solutions
  • Intravenous (IV) Formulation: Dissolve this compound in 100% DMSO to create a stock solution. For a final dosing solution, dilute the stock in a vehicle of 10% DMSO, 40% PEG300, and 50% sterile saline. Ensure the final DMSO concentration is below 10% to minimize toxicity.

  • Intraperitoneal (IP) Formulation: Dissolve this compound in 100% DMSO to create a stock solution. Dilute the stock in corn oil to the final desired concentration. The final DMSO concentration should be 5% or less.

  • Oral (PO) Formulation: Suspend this compound powder in a vehicle of 0.5% methylcellulose in sterile water. Use a homogenizer to ensure a uniform suspension.

Animal Handling and Administration

All animal procedures should be performed in accordance with institutional guidelines and regulations.

  • Animal Model: Severe combined immunodeficient (SCID) mice, 6-8 weeks old.

  • Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.

  • Administration Techniques:

    • Intravenous (IV): Administer via the lateral tail vein using a 27-gauge needle. The injection volume should not exceed 10 mL/kg.

    • Intraperitoneal (IP): Inject into the lower right quadrant of the abdomen using a 25-gauge needle, taking care to avoid the bladder and internal organs. The injection volume can be up to 10 ml/kg.[1]

    • Oral (PO): Administer using a gavage needle (20-gauge, 1.5 inches). Ensure the gavage needle is properly placed in the esophagus before dispensing the solution. The administration volume should be around 10 ml/kg.[2]

Pharmacokinetic Study Workflow

A typical pharmacokinetic study involves the following steps after a single dose administration of this compound:

  • Blood Collection: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via saphenous or submandibular vein puncture.

  • Plasma Separation: Immediately process the blood by centrifuging at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis software.

G cluster_pre Pre-Administration cluster_admin Administration cluster_post Post-Administration Animal Acclimatization Animal Acclimatization Baseline Health Check Baseline Health Check Animal Acclimatization->Baseline Health Check Randomization Randomization Baseline Health Check->Randomization Dosing Solution\nPreparation Dosing Solution Preparation Randomization->Dosing Solution\nPreparation This compound\nAdministration This compound Administration Dosing Solution\nPreparation->this compound\nAdministration Blood Sample\nCollection Blood Sample Collection This compound\nAdministration->Blood Sample\nCollection Plasma\nSeparation Plasma Separation Blood Sample\nCollection->Plasma\nSeparation LC-MS/MS\nAnalysis LC-MS/MS Analysis Plasma\nSeparation->LC-MS/MS\nAnalysis Pharmacokinetic\nAnalysis Pharmacokinetic Analysis LC-MS/MS\nAnalysis->Pharmacokinetic\nAnalysis

Caption: Experimental workflow for a pharmacokinetic study of this compound in mice.

Signaling Pathway Analysis

This compound is designed to inhibit the PI3K/Akt/mTOR signaling pathway. The following diagram illustrates the key components of this pathway and the inhibitory action of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Proliferation\n& Survival Cell Proliferation & Survival mTORC1->Cell Proliferation\n& Survival This compound This compound This compound->PI3K

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Western Blot Protocol for Target Engagement

To confirm that this compound engages its target in vivo, the phosphorylation status of Akt can be assessed by Western blot.

  • Tissue Collection: At the end of the treatment period, euthanize the mice and harvest tumor tissues.

  • Protein Extraction: Homogenize the tumor tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blot:

    • Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the levels of phospho-Akt to total Akt to determine the extent of target inhibition.

Disclaimer: This document provides generalized protocols and should be adapted to specific experimental needs and institutional guidelines. The information on "this compound" is hypothetical and for illustrative purposes only.

References

Application of Kopsoffinol in Prostate Cancer Research: A Methodological Template

Author: BenchChem Technical Support Team. Date: November 2025

Note to the User: As of the latest search, there is no publicly available scientific literature or data regarding a compound named "Kopsoffinol" in the context of prostate cancer research or any other therapeutic area. Therefore, the following document serves as a comprehensive template that researchers, scientists, and drug development professionals can adapt and populate with their own experimental data on this compound or other novel compounds.

Application Notes

Introduction

Prostate cancer remains a significant global health challenge, being one of the most frequently diagnosed cancers in men. While localized disease can often be managed effectively, the development of advanced, metastatic, and castration-resistant prostate cancer (CRPC) necessitates the discovery of novel therapeutic agents. This document outlines the application and experimental protocols for evaluating the preclinical efficacy of the novel compound, this compound, in prostate cancer models. The objective is to provide a framework for investigating its mechanism of action, anti-proliferative effects, and potential as a therapeutic candidate.

Mechanism of Action (Hypothetical Framework)

This section should be populated with experimental findings. The following points provide a template for describing the mechanism of action.

This compound is hypothesized to exert its anti-tumor effects in prostate cancer through the modulation of key signaling pathways implicated in tumor growth, survival, and metastasis. Preliminary studies should aim to elucidate its impact on pathways such as:

  • Androgen Receptor (AR) Signaling: Investigate if this compound affects AR expression, nuclear translocation, or its transcriptional activity.

  • PI3K/Akt/mTOR Pathway: Determine if this compound inhibits this critical survival pathway, which is frequently hyperactivated in prostate cancer.

  • MAPK/ERK Pathway: Assess the effect of this compound on this pathway involved in cell proliferation and differentiation.

  • Apoptosis Induction: Examine whether this compound induces programmed cell death by modulating the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family, caspases).

Preclinical Data Summary

All quantitative data from in vitro and in vivo experiments should be summarized in the tables below. This allows for a clear and concise presentation of the compound's efficacy.

Table 1: In Vitro Cytotoxicity of this compound in Prostate Cancer Cell Lines
Cell LineTypeIC50 (µM) after 72hNotes
LNCaPAndrogen-Sensitive[Insert Value][e.g., Expresses functional AR]
PC-3Androgen-Independent[Insert Value][e.g., AR-negative, highly metastatic]
DU145Androgen-Independent[Insert Value][e.g., AR-negative]
RWPE-1Non-malignant Prostate[Insert Value][e.g., Control for cytotoxicity]
Table 2: Effect of this compound on Tumor Growth in Xenograft Models
ModelTreatment GroupTumor Volume Reduction (%)Body Weight Change (%)
PC-3 XenograftVehicle Control0%[Insert Value]
PC-3 XenograftThis compound (X mg/kg)[Insert Value][Insert Value]
LNCaP XenograftVehicle Control0%[Insert Value]
LNCaP XenograftThis compound (X mg/kg)[Insert Value][Insert Value]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed prostate cancer cells (LNCaP, PC-3, DU145) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: Treat cells with this compound at the desired concentration and time point. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, AR, PARP, Caspase-3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject 1-2 million prostate cancer cells (e.g., PC-3) mixed with Matrigel into the flank of male athymic nude mice.

  • Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint and Analysis: At the end of the study (or when tumors reach the maximum allowed size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Visualizations: Signaling Pathways and Workflows

The following diagrams are illustrative examples based on known prostate cancer biology. Once the specific targets of this compound are identified, these diagrams can be modified to reflect its precise mechanism of action.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Androgen Androgen AR AR Androgen->AR HSP HSP AR->HSP dissociation AR_nuc AR Dimer AR->AR_nuc Gene_Transcription Gene Transcription AR_nuc->Gene_Transcription Proliferation Proliferation, Survival Gene_Transcription->Proliferation ERK_nuc->Gene_Transcription This compound This compound This compound->Akt Inhibition This compound->AR_nuc Inhibition

Hypothetical signaling pathways affected by this compound.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation start Prostate Cancer Cell Lines viability Cell Viability (MTT Assay) start->viability mechanism Mechanism of Action (Western Blot, qPCR) start->mechanism ic50 Determine IC50 viability->ic50 pathway Identify Target Pathway mechanism->pathway xenograft Xenograft Model Establishment ic50->xenograft Dose Selection endpoint Endpoint Analysis (Tumor Excision, IHC) pathway->endpoint Target Validation treatment This compound Treatment xenograft->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring monitoring->endpoint efficacy Evaluate Efficacy endpoint->efficacy

Preclinical experimental workflow for this compound.

Application Notes and Protocols for the Analysis of Kopsoffinol using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current knowledge base, "Kopsoffinol" does not correspond to a known compound with established analytical methods. The following application notes and protocols are provided as a detailed, exemplary guide for the development of an HPLC method for a novel, hypothetical alkaloid compound, herein referred to as this compound. The methodologies are based on common practices for the analysis of similar natural products.

Introduction

This compound, a novel hypothetical alkaloid isolated from the fictitious plant Kopsoa officinalis, has shown potential as a modulator of the MAPK/ERK signaling pathway, making it a compound of interest for oncological research. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control, and mechanism of action elucidation. This document provides a comprehensive guide to the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength detector (VWD) is suitable for this method.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-80% B; 15-18 min: 80% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 20 minutes
Standard and Sample Preparation

2.2.1. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase (at initial conditions, 10% Acetonitrile) to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

2.2.2. Sample Preparation from Plant Material

  • Extraction: Weigh 1 g of dried, powdered Kopsoa officinalis leaf material. Add 20 mL of methanol and sonicate for 30 minutes.

  • Filtration: Centrifuge the extract at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The described HPLC method was validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).

ParameterResult
Retention Time (tR) Approximately 12.5 min
Linearity (r²) > 0.999
Calibration Range 1 - 100 µg/mL
LOD 0.2 µg/mL
LOQ 0.6 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 5%
Accuracy (Recovery) 98.5% - 102.3%

Visualizations

Experimental Workflow

G Figure 1: General Workflow for HPLC Analysis of this compound cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing a Weigh Plant Material b Solvent Extraction (Methanol) a->b c Centrifugation & Filtration b->c d Inject Sample onto C18 Column c->d e Gradient Elution d->e f UV Detection at 280 nm e->f g Peak Integration f->g h Quantification using Calibration Curve g->h i Report Results h->i

Caption: Figure 1: General Workflow for HPLC Analysis of this compound.

Hypothetical Signaling Pathway

G Figure 2: Hypothetical Inhibition of MAPK/ERK Pathway by this compound cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->RAF

Caption: Figure 2: Hypothetical Inhibition of MAPK/ERK Pathway by this compound.

End of Application Note

Application Notes and Protocols for Kopsia Alkaloids as Potential Therapeutic Agents for Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the specific compound "Kopsoffinol" is not found in the current scientific literature, several alkaloids isolated from plants of the Kopsia genus have demonstrated significant cytotoxic activity against breast cancer cell lines. This document provides an overview of the therapeutic potential of these Kopsia alkaloids, along with detailed protocols for assessing their efficacy in a research setting. The information is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel natural products for breast cancer therapy.

The primary mechanism of action for many cytotoxic natural products is the induction of apoptosis, or programmed cell death, in cancer cells. The protocols and data presented herein focus on methods to quantify cytotoxicity and to elucidate the apoptotic pathways that may be activated by Kopsia alkaloids.

Data Presentation

The following tables summarize the cytotoxic activity of various alkaloids isolated from Kopsia species against the human breast adenocarcinoma cell line, MCF-7. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxic Activity of Kopsia Alkaloids against MCF-7 Breast Cancer Cells

CompoundPlant SourceIC50 (µM)
Kopsifoline IKopsia fruticosa11.8 - 13.8
Kopsifoline JKopsia fruticosa10.3 - 12.5
Kopsifoline KKopsia fruticosa7.3 - 9.5
Kopsiahainanin AKopsia hainanensis9.4 - 11.7
Kopsiahainanin BKopsia hainanensis12.2 - 15.9

Experimental Protocols

Cell Culture

Protocol: Maintenance of MCF-7 Human Breast Adenocarcinoma Cells

  • Cell Line: MCF-7 (ATCC® HTB-22™).

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the growth medium and wash the cell monolayer with Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Add 0.25% Trypsin-EDTA solution to the flask and incubate for 5-10 minutes at 37°C, or until cells detach.

  • Neutralize the trypsin by adding complete growth medium.

  • Centrifuge the cell suspension at 1,000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh growth medium and plate into new culture flasks at a split ratio of 1:3 to 1:6.

Cytotoxicity Assay

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Kopsia alkaloid in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot for Apoptosis Markers

Protocol: Analysis of Apoptosis-Related Proteins

  • Cell Lysis: Plate MCF-7 cells in 6-well plates and treat with the Kopsia alkaloid at the desired concentrations for 24-48 hours.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative expression levels of the target proteins.

Visualizations

The following diagrams illustrate the key signaling pathways involved in apoptosis and a general workflow for evaluating the cytotoxic effects of novel compounds.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 recruitment Caspase8 Caspase-8 Procaspase8->Caspase8 activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage / Cellular Stress p53 p53 Activation DNA_Damage->p53 Bcl2_family Bcl-2 Family Proteins p53->Bcl2_family Bax_Bak Bax/Bak Activation Bcl2_family->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 recruitment Caspase9 Caspase-9 Procaspase9->Caspase9 activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 activation PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: General overview of the extrinsic and intrinsic apoptosis signaling pathways.

experimental_workflow start Start: MCF-7 Cell Culture treatment Treat cells with Kopsia Alkaloid start->treatment cytotoxicity_assay Cytotoxicity Assay (MTT Assay) treatment->cytotoxicity_assay ic50 Determine IC50 Value cytotoxicity_assay->ic50 mechanistic_studies Mechanistic Studies ic50->mechanistic_studies western_blot Western Blot for Apoptosis Markers mechanistic_studies->western_blot pathway_analysis Analyze Apoptosis Signaling Pathway western_blot->pathway_analysis end Conclusion: Therapeutic Potential pathway_analysis->end

Application Notes and Protocols for Kopsia Alkaloids as Molecular Probes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The query for "Kopsoffinol" likely refers to a compound from the Kopsia genus of plants, with "Kopsofinone" being a probable candidate based on phonetic similarity. The Kopsia genus is a rich source of monoterpene indole alkaloids, many of which exhibit significant biological activities and hold potential as molecular probes for studying various cellular processes.[1][2] This document provides detailed application notes and protocols for the use of Kopsia alkaloids, focusing on the "kopoffines" as inhibitors of Cyclin-Dependent Kinase 5 (CDK5) and the broader potential of these alkaloids in studying multidrug resistance.

Application Note 1: Kopoffines as Molecular Probes for Cyclin-Dependent Kinase 5 (CDK5) Signaling

Background

Kopoffines A-C are recently identified monoterpenoid indole alkaloid dimers isolated from the fruits of Kopsia arborea.[3] These compounds have been shown to be potent inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a proline-directed serine/threonine kinase crucial for neuronal development, function, and pathological conditions.[3][4] The specific inhibitory activity of kopoffines makes them valuable molecular probes for elucidating the role of CDK5 in various signaling pathways.

Quantitative Data: Inhibitory Activity of Kopoffines against CDK5

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Kopoffines A-C against CDK5.[3]

CompoundTargetIC50 (µM)
Kopoffine ACDK50.34
Kopoffine BCDK52.18
Kopoffine CCDK51.23
CDK5 Signaling Pathway

CDK5 is a unique member of the cyclin-dependent kinase family, primarily active in post-mitotic neurons. Its activity is dependent on association with its regulatory subunits, p35 or p39.[4][5] The CDK5/p35 complex plays a critical role in various cellular processes, including neuronal migration, neurite outgrowth, and synaptic plasticity.[6][7] Dysregulation of CDK5 activity, often through the cleavage of p35 to the more stable p25 fragment, is implicated in neurodegenerative diseases like Alzheimer's disease, where it contributes to the hyperphosphorylation of tau protein.[1][7] CDK5 also influences other signaling pathways, including the MEK/ERK pathway and apoptosis.[5][6]

CDK5_Signaling_Pathway cluster_activation Activation cluster_downstream Downstream Effects cluster_pathological Pathological Activation p35 p35/p39 CDK5 CDK5 p35->CDK5 Binds to p25 p25 p35->p25 CDK5_Active Active CDK5/p35 Tau Tau Protein Neurofilaments Neurofilaments Synaptic_Vesicles Synaptic Vesicles MEK_ERK MEK/ERK Pathway Apoptosis Apoptosis Cell_Cycle Cell Cycle Re-entry CDK5_Active->Tau Phosphorylates CDK5_Active->Neurofilaments Phosphorylates CDK5_Active->Synaptic_Vesicles Regulates CDK5_Active->MEK_ERK Modulates Calpain Calpain Calpain->p35 Activates p25->CDK5 Binds to CDK5_Hyperactive Hyperactive CDK5/p25 CDK5_Hyperactive->Tau Hyperphosphorylates CDK5_Hyperactive->Apoptosis Promotes CDK5_Hyperactive->Cell_Cycle Promotes

Figure 1. Simplified CDK5 signaling pathway.
Experimental Protocol: In Vitro CDK5 Kinase Inhibition Assay

This protocol is adapted from established methods for measuring CDK5 kinase activity and can be used to evaluate the inhibitory potential of Kopoffines or other Kopsia alkaloids.[8][9][10]

Materials:

  • Recombinant active CDK5/p25 enzyme

  • Histone H1 (as a substrate)

  • Kopoffine A, B, or C (or other test compounds) dissolved in DMSO

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction mix containing kinase assay buffer, 10 µM ATP, 0.2 µCi/µl [γ-³²P]ATP, and 1 mg/ml Histone H1.

  • Prepare Test Compound Dilutions: Serially dilute the Kopoffine stock solutions in kinase assay buffer to achieve a range of desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Initiate Kinase Reaction: In a 96-well plate, add 10 µl of each test compound dilution. Add 10 µl of the CDK5/p25 enzyme solution to each well. Finally, add 10 µl of the kinase reaction mix to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the plate at 30°C for 20 minutes with gentle agitation.

  • Stop Reaction and Spot: Stop the reaction by adding 10 µl of 3% phosphoric acid. Spot 20 µl of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid, followed by a final wash in acetone.

  • Quantification: Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

CDK5_Inhibition_Assay_Workflow A Prepare Kinase Reaction Mix (Buffer, ATP, Histone H1) C Add Kopoffine, CDK5/p25, and Reaction Mix to Plate A->C B Prepare Serial Dilutions of Kopoffine B->C D Incubate at 30°C for 20 minutes C->D E Stop Reaction and Spot on P81 Paper D->E F Wash P81 Paper E->F G Measure Radioactivity (Scintillation Counting) F->G H Calculate % Inhibition and IC50 Value G->H

Figure 2. Workflow for CDK5 kinase inhibition assay.

Application Note 2: Kopsia Alkaloids as Probes for Multidrug Resistance

Background

Several Kopsia alkaloids have demonstrated the ability to reverse multidrug resistance (MDR) in cancer cells.[11][12] This phenomenon is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from the cell. Kopsiflorine, another indole alkaloid from Kopsia, has been shown to enhance the cytotoxicity of vincristine in drug-resistant cells by inhibiting P-gp.[11] This suggests that Kopsia alkaloids can be valuable molecular probes to study the function and inhibition of P-gp.

Experimental Protocol: Calcein-AM Efflux Assay for P-glycoprotein Inhibition

This protocol describes a common method to assess the inhibitory effect of compounds on P-gp activity using the fluorescent substrate calcein-AM.

Materials:

  • MDR-overexpressing cells (e.g., KB-V1) and the parental drug-sensitive cell line (e.g., KB)

  • Calcein-AM (acetoxymethyl ester)

  • Kopsofinone, Kopsiflorine, or other test compounds dissolved in DMSO

  • Verpamil (as a positive control for P-gp inhibition)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the MDR-overexpressing and parental cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or verapamil in serum-free medium for 1 hour at 37°C.

  • Calcein-AM Loading: Add calcein-AM to a final concentration of 1 µM to each well and incubate for an additional 30 minutes at 37°C.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular calcein-AM.

  • Fluorescence Measurement: Add 100 µl of ice-cold PBS to each well and immediately measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The increase in intracellular calcein fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux. Calculate the reversal fold by dividing the fluorescence intensity of cells treated with the test compound by the fluorescence intensity of untreated cells.

Pgp_Inhibition_Assay_Workflow A Seed MDR and Parental Cells in 96-well Plate B Pre-incubate with Test Compound A->B C Load Cells with Calcein-AM B->C D Wash Cells with Cold PBS C->D E Measure Intracellular Fluorescence D->E F Analyze Data and Calculate Reversal Fold E->F

Figure 3. Workflow for P-glycoprotein inhibition assay.

The alkaloids isolated from the Kopsia genus, including the initially misidentified "this compound" (likely Kopsofinone) and the well-characterized kopoffines, represent a promising class of natural products with utility as molecular probes. Their specific biological activities, such as the inhibition of CDK5 and the reversal of multidrug resistance, provide researchers with valuable tools to investigate complex cellular signaling pathways and disease mechanisms. The protocols outlined in these application notes provide a starting point for the utilization of these compounds in a laboratory setting. Further research is warranted to fully elucidate the molecular targets and mechanisms of action of the diverse array of Kopsia alkaloids.

References

Troubleshooting & Optimization

Technical Support Center: Improving Kopsoffinol Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Kopsoffinol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and detailed protocols for improving the solubility of this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial solvent for dissolving this compound?

A1: For initial attempts, Dimethyl Sulfoxide (DMSO) is the recommended solvent for dissolving this compound and other poorly water-soluble organic compounds for biological screening.[1] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds.[2]

Q2: Why does this compound precipitate when I add my DMSO stock solution to the aqueous cell culture medium?

A2: This is a common issue known as solvent-shifting. This compound is likely much less soluble in the aqueous environment of your cell culture medium than in the concentrated DMSO stock. When the DMSO stock is diluted into the medium, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.[3] The final concentration of DMSO is a critical factor in preventing this.[4]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, and 0.1% is considered safe for almost all cell types.[5] However, primary cells can be more sensitive.[5] It is best practice to determine the maximum tolerable DMSO concentration for your specific cell line by running a vehicle control experiment and assessing cell viability. Some studies have shown that DMSO concentrations of 5% and 10% are cytotoxic to human apical papilla cells.[6]

Q4: How can I visually identify if this compound has precipitated in my cell culture?

A4: Precipitation can be observed in several ways:

  • Cloudiness or Turbidity: The cell culture medium may lose its clarity and appear hazy.[3]

  • Visible Particles: You might see small particles floating in the medium or settled at the bottom of the culture vessel. Under a microscope, these may appear as distinct crystals or an amorphous solid.[3]

  • Color Change: If the compound is colored, its precipitation might alter the appearance of the medium.[4]

It's important to distinguish precipitation from microbial contamination, which also causes turbidity but is often accompanied by a rapid pH change (yellowing of phenol red-containing media) and the presence of motile organisms under magnification.[3][7]

Troubleshooting Guide for this compound Precipitation

If you are encountering persistent solubility issues with this compound, this step-by-step guide provides further strategies to address the problem.

Problem: My this compound solution becomes cloudy or forms a precipitate after addition to the cell culture medium.

Solution 1: Optimize Stock and Final Concentrations

The most straightforward approach is to minimize the final DMSO concentration while ensuring this compound remains in solution.

  • Prepare a high-concentration stock solution: Aim for a stock concentration that is at least 1000-fold higher than your highest final assay concentration. This allows for a small volume of the stock solution to be added to the medium, keeping the final DMSO percentage low.[8]

  • Perform serial dilutions in 100% DMSO: If you are testing a range of this compound concentrations, it is critical to perform the serial dilutions in DMSO before adding them to the culture medium.[9] This ensures that the compound is fully dissolved at each step prior to the final aqueous dilution.

  • Add the stock solution to the medium correctly: Add the DMSO stock to your pre-warmed (37°C) cell culture medium dropwise while gently vortexing or swirling the medium.[3] This helps to disperse the compound rapidly.

  • Stay below the kinetic solubility limit: Every compound has a maximum solubility in a given solvent system.[3] If you exceed this limit, the compound will precipitate. You may need to perform a kinetic solubility assay to determine the maximum workable concentration in your specific cell culture medium.

Solution 2: Utilize a Solubility Enhancer (Cyclodextrins)

If optimizing the DMSO concentration is insufficient, using a solubility enhancer like a cyclodextrin can be highly effective.

  • What are cyclodextrins? Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble drug molecules, like this compound, forming an "inclusion complex" that is more water-soluble.[10][11]

  • Which cyclodextrin should I use? Hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly methylated-β-cyclodextrin (RAMEB) are common choices in pharmaceutical formulations due to their higher water solubility and proven ability to enhance the solubility of hydrophobic compounds.[10]

  • How do I use them? The general principle involves dissolving the cyclodextrin in water or a buffer and then adding the this compound (often from a small amount of organic solvent stock) to this solution. The mixture is then stirred or sonicated to facilitate the formation of the inclusion complex.

Solution 3: Consider pH and Temperature Effects

  • Temperature: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Temperature fluctuations, such as moving from cold storage to a warm incubator, can cause some compounds to precipitate.[3][12]

  • pH: The solubility of alkaloids can be pH-dependent. While altering the pH of your stock solution might improve solubility, directly changing the pH of the cell culture medium is generally not recommended as it can harm the cells. However, ensuring your medium is properly buffered (e.g., with HEPES) can prevent pH shifts due to cell metabolism, which could impact compound solubility.[3]

Data Presentation

The following table provides an illustrative example of how different formulation strategies can impact the solubility of a hypothetical poorly soluble compound, similar to what might be expected for this compound.

Solvent/Formulation Final DMSO Concentration (%) Maximum Solubility (µM) Observations
Deionized Water0< 1Immediate precipitation
Phosphate-Buffered Saline (PBS)0.15Precipitates above 5 µM
Cell Culture Medium0.110Stable at low concentrations
Cell Culture Medium0.550Higher solubility, potential for cell stress
Cell Culture Medium1.0100May be cytotoxic to sensitive cells[5]
Cell Culture Medium + HP-β-CD (10 mM)0.1> 200Significant solubility enhancement

Note: This data is for illustrative purposes only. The actual solubility of this compound must be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out the required mass of this compound powder in a sterile microcentrifuge tube. (For this compound, MW = 632.85 g/mol ; to make 1 mL of a 10 mM solution, weigh 0.633 mg).

  • Add DMSO: Add the calculated volume of sterile, anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. If the compound is difficult to dissolve, sonication in a water bath for 5-10 minutes may be helpful.

  • Inspect: Visually confirm that all solid material has dissolved and the solution is clear.

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell Dosing

This protocol describes the preparation of a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.

  • Prepare Intermediate Dilution (if necessary): If your stock is very concentrated (e.g., 10 mM), create an intermediate dilution in 100% DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.

  • Add to Medium: Pre-warm the required volume of cell culture medium to 37°C.

  • Final Dilution: Add the this compound stock solution to the medium at a 1:1000 ratio (e.g., add 1 µL of a 10 mM stock to 1 mL of medium for a final concentration of 10 µM). It is crucial to add the small volume of DMSO stock to the large volume of aqueous medium while gently mixing.

  • Mix and Use: Gently mix the final solution and add it to your cells immediately.

Protocol 3: Enhancing this compound Solubility with HP-β-Cyclodextrin

This protocol is based on the co-precipitation method for forming an inclusion complex.

  • Prepare Cyclodextrin Solution: Prepare a 20 mM solution of HP-β-CD in sterile deionized water. Warm the solution to 40-50°C to ensure complete dissolution.

  • Prepare this compound Solution: Prepare a concentrated stock of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).

  • Form the Complex: While vigorously stirring the warm HP-β-CD solution, slowly add the this compound stock solution dropwise.

  • Equilibrate: Continue to stir the mixture at room temperature for 24-48 hours, protected from light. This allows for the formation of the inclusion complex.

  • Filter and Store: Filter the solution through a 0.22 µm sterile filter to remove any undissolved compound. This stock solution of the this compound-cyclodextrin complex can then be diluted into your cell culture medium. The final concentration of the complex should be determined, and appropriate vehicle controls (HP-β-CD solution alone) must be included in the experiment.

Mandatory Visualization

G start Start: this compound precipitates in cell culture medium check_dmso Is final DMSO concentration <= 0.1% and stock >1000x? start->check_dmso optimize_dmso Optimize Dosing Protocol: - Make 1000x stock in 100% DMSO - Serially dilute in DMSO - Add dropwise to warm media check_dmso->optimize_dmso No retest Retest Solubility check_dmso->retest Yes optimize_dmso->retest check_precipitate Does it still precipitate? retest->check_precipitate use_cyclodextrin Use Solubility Enhancer: Prepare this compound-Cyclodextrin inclusion complex (e.g., with HP-β-CD) check_precipitate->use_cyclodextrin Yes end_success Success: Compound is soluble. Proceed with experiment. check_precipitate->end_success No solubility_assay Consider Kinetic Solubility Assay to determine max concentration use_cyclodextrin->solubility_assay end_reassess Reassess Experiment: Compound may be unsuitable for this assay at desired concentration. solubility_assay->end_reassess

Caption: Troubleshooting workflow for improving this compound solubility.

G cluster_before Before Complexation cluster_after After Complexation cluster_complex Inclusion Complex This compound This compound (Hydrophobic) Precipitate Precipitation This compound->Precipitate Poorly Soluble Water Water Molecules (Aqueous Medium) Water->Precipitate Cyclodextrin Cyclodextrin CD_outer Hydrophilic Exterior Soluble Soluble in Medium CD_outer->Soluble Kop_inner This compound (Hydrophobic Core) Water2 Water Molecules Water2->Soluble Interacts with Kopsoffinol_alone This compound Kopsoffinol_alone->Kop_inner Encapsulated by Cyclodextrin_alone Cyclodextrin Cyclodextrin_alone->Kop_inner

Caption: Mechanism of cyclodextrin encapsulation to improve solubility.

References

Troubleshooting Kopsoffinol instability in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kopsoffinol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a dimeric indole alkaloid.[1] Like many alkaloids, it is a basic compound containing nitrogen atoms in its structure.[2] Its solubility is highest in organic solvents like DMSO.[3] For short-term storage, a dry, dark environment at 0-4°C is recommended, while long-term storage should be at -20°C.[3]

Q2: My this compound solution appears to be degrading. What are the common causes of instability in aqueous solutions?

Instability of alkaloids like this compound in aqueous solutions can be attributed to several factors:

  • pH: Alkaloids are often unstable in acidic or alkaline conditions.[4][5] Extreme pH levels can lead to hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate degradation kinetics.[4][6]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[7]

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation of the molecule.

  • Hydrolysis: The ester or amide functional groups within the molecule can be susceptible to hydrolysis in aqueous environments.[4]

Q3: How can I visually identify this compound degradation?

Visual signs of degradation can include:

  • Color Change: A change in the color of the solution may indicate the formation of degradation products.

  • Precipitation: The formation of a precipitate can occur if the degradation products are less soluble than the parent compound.

  • Haze or Cloudiness: A loss of clarity in the solution can also be a sign of instability.

Q4: What are the recommended storage conditions for this compound aqueous solutions?

To minimize degradation, aqueous solutions of this compound should be:

  • Stored at low temperatures: Refrigeration (2-8°C) or freezing (-20°C or lower) is recommended.

  • Protected from light: Use amber vials or wrap containers in aluminum foil.

  • Buffered at an optimal pH: The ideal pH for stability should be determined experimentally (see Troubleshooting Guide).

  • Prepared fresh: Whenever possible, prepare solutions immediately before use.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Rapid loss of potency or unexpected results in bioassays.

This is often the first indication of compound instability.

Potential Cause & Troubleshooting Steps:

Caption: Troubleshooting workflow for unexpected bioassay results.

Issue 2: Visible changes in the this compound solution (color change, precipitation).

Visible changes are a strong indicator of chemical degradation.

Potential Cause & Troubleshooting Steps:

  • pH Shift:

    • Action: Measure the pH of your solution. If it has shifted outside the optimal range, adjust it using a suitable buffer system.

    • Recommendation: Determine the optimal pH for this compound stability by conducting a pH-rate profile study (see Experimental Protocols).

  • Exposure to Light:

    • Action: Protect your solutions from light at all stages of the experiment.

    • Recommendation: Use amber vials or foil-wrapped containers and work in a dimly lit environment when possible.

  • Temperature Fluctuation:

    • Action: Ensure your solutions are maintained at the recommended storage temperature and minimize time spent at room temperature.

    • Recommendation: Use ice baths during experimental manipulations.

Issue 3: Inconsistent results between experimental repeats.

This can be due to variable degradation rates.

Potential Cause & Troubleshooting Steps:

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Troubleshooting Actions A Inconsistent Results B Variable Solution Age A->B C Inconsistent pH A->C D Light Exposure Variation A->D E Standardize Solution Prep Time B->E F Use a Robust Buffer System C->F G Implement Strict Light Protection D->G

Caption: Logical relationships for troubleshooting inconsistent results.

Experimental Protocols

Protocol 1: Determination of pH-Rate Profile

This experiment determines the pH at which this compound is most stable.

Methodology:

  • Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate).

  • Prepare this compound solutions: Prepare solutions of this compound at a known concentration in each buffer.

  • Incubate at a constant temperature: Store the solutions at a constant temperature (e.g., 40°C) to accelerate degradation.

  • Sample at time points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Analyze by HPLC: Quantify the remaining concentration of this compound in each sample using a validated stability-indicating HPLC method.

  • Calculate degradation rate: For each pH, plot the natural logarithm of the this compound concentration versus time. The slope of the line represents the pseudo-first-order degradation rate constant (k).

  • Plot pH vs. log(k): Plot the logarithm of the degradation rate constant against pH to determine the pH of maximum stability (the lowest point on the curve).

Hypothetical pH-Rate Profile Data for this compound at 40°C

pHRate Constant (k, hr⁻¹)Half-life (t½, hours)
2.00.0887.88
4.00.02527.72
6.00.01546.21
7.00.02824.75
8.00.0957.29
10.00.2502.77
Protocol 2: Forced Degradation Study

This study helps to identify potential degradation products and establish the specificity of the analytical method.

Methodology:

  • Prepare this compound solutions: Prepare solutions of this compound in water or a suitable solvent.

  • Expose to stress conditions: Subject the solutions to various stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 80°C for 48 hours (in solution and as a solid).

    • Photodegradation: Expose to UV light (e.g., 254 nm) for 24 hours.

  • Analyze by HPLC-MS: Analyze the stressed samples using a high-performance liquid chromatography-mass spectrometry (HPLC-MS) system to separate and identify the degradation products.[8]

Hypothetical Forced Degradation Results for this compound

Stress Condition% DegradationNumber of Degradation ProductsMajor Degradation Product (m/z)
0.1 M HCl, 60°C25%2352.4
0.1 M NaOH, 60°C45%3368.4
3% H₂O₂, RT30%2348.4 (M+16)
80°C (solution)15%1332.4
UV Light (254 nm)50%4330.3

Signaling Pathways and Degradation Mechanisms

While the specific degradation pathways of this compound are not yet fully elucidated, a general understanding of alkaloid degradation can be informative.

DegradationPathways This compound This compound Hydrolysis_Product Hydrolysis_Product This compound->Hydrolysis_Product H₂O (pH dependent) Oxidation_Product Oxidation_Product This compound->Oxidation_Product [O] Photodegradation_Product Photodegradation_Product This compound->Photodegradation_Product hν (UV light)

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing Novel Inhibitor Concentration for MCF-7 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of novel inhibitory compounds, such as Kopsoffinol, for inhibiting MCF-7 breast cancer cell growth.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for a new inhibitory compound like this compound on MCF-7 cells?

A1: For a novel compound with unknown potency, it is advisable to start with a broad concentration range to determine the approximate effective dose. A common starting point is a series of 10-fold dilutions, for example, from 1 nM to 100 µM. This initial screen helps to identify a narrower, more effective range for subsequent, more detailed experiments.

Q2: How long should I expose MCF-7 cells to the inhibitory compound?

A2: The optimal exposure time can vary depending on the compound's mechanism of action. A standard initial time point for assessing cytotoxicity is 48 to 72 hours. However, for compounds that may affect the cell cycle, shorter (e.g., 24 hours) or longer time points might be necessary to observe the desired effect. Time-course experiments are recommended to determine the optimal duration of treatment.

Q3: My cell viability assay results are inconsistent. What are some common causes?

A3: Inconsistent results in cell viability assays can stem from several factors:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variability.

  • Compound Solubility: The compound must be fully dissolved in the culture medium. Precipitation of the compound can lead to inaccurate and inconsistent concentrations.

  • Pipetting Errors: Inaccurate pipetting of cells, media, or the compound can introduce significant variability.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data.

  • Contamination: Bacterial or fungal contamination can affect cell health and interfere with assay readings.

Q4: How do I determine if the inhibitory effect of my compound is cytotoxic (cell-killing) or cytostatic (inhibiting proliferation)?

A4: To distinguish between cytotoxicity and cytostasis, you can perform a cell counting assay (e.g., using a hemocytometer or an automated cell counter with trypan blue exclusion) at the beginning and end of the treatment period.

  • If the cell number in treated wells is significantly lower than the initial seeding number, the compound is likely cytotoxic .

  • If the cell number in treated wells is similar to or slightly higher than the initial seeding number but significantly lower than the untreated control wells, the compound is likely cytostatic .

Troubleshooting Guides

Problem: High Variability in IC50 Values
Potential Cause Troubleshooting Step
Inconsistent Cell Health or Passage Number Use cells from a consistent passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase before seeding.
Compound Degradation Prepare fresh stock solutions of the compound regularly and store them appropriately (e.g., protected from light, at the correct temperature).
Assay Interference Some compounds can interfere with the chemistry of viability assays (e.g., colored compounds with absorbance-based assays). Run a control with the compound in cell-free media to check for interference.
Non-Optimal Seeding Density Optimize the cell seeding density to ensure that untreated cells do not become over-confluent by the end of the experiment, and that there are enough cells for a robust assay signal.
Problem: No significant inhibition observed even at high concentrations
Potential Cause Troubleshooting Step
Compound Inactivity The compound may not be active against MCF-7 cells under the tested conditions. Consider testing on other cell lines to confirm its activity.
Poor Compound Solubility Visually inspect the culture media for any signs of precipitation. Use a solubilizing agent (e.g., DMSO) at a concentration that is not toxic to the cells.
Incorrect Concentration Calculation Double-check all calculations for stock solutions and serial dilutions.
Short Treatment Duration The compound may require a longer incubation time to exert its effects. Extend the treatment duration and re-evaluate.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock of your desired concentrations of the inhibitory compound (e.g., this compound) in complete growth medium. A typical serial dilution might range from 200 µM to 2 nM.

  • Cell Treatment: Carefully remove the old media from the wells and add 100 µL of the 2X compound solutions to the respective wells. For the control wells, add 100 µL of medium with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Analysis of Apoptosis via Annexin V/PI Staining
  • Cell Seeding and Treatment: Seed MCF-7 cells in a 6-well plate and treat with the inhibitory compound at concentrations around the determined IC50 for the optimal duration.

  • Cell Harvesting: After treatment, collect both the floating and attached cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells: Early apoptotic cells

    • Annexin V-positive, PI-positive cells: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-negative cells: Live cells

Data Presentation

Table 1: Example IC50 Values of a Novel Compound on MCF-7 Cells at Different Time Points

Treatment DurationIC50 (µM)
24 hours15.2
48 hours8.5
72 hours4.1

Table 2: Example Results from Annexin V/PI Apoptosis Assay

Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control95.12.52.4
Compound (IC50)48.325.726.0
Compound (2x IC50)20.140.239.7

Visualizations

Experimental_Workflow_for_IC50_Determination Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed MCF-7 cells in 96-well plate treat_cells Treat cells with This compound seed_cells->treat_cells prepare_compound Prepare serial dilutions of this compound prepare_compound->treat_cells mtt_assay Perform MTT assay treat_cells->mtt_assay read_absorbance Read absorbance mtt_assay->read_absorbance calculate_viability Calculate % viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of a novel compound.

Signaling_Pathway_Apoptosis Hypothesized Apoptotic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Death_Receptor Death Receptor This compound->Death_Receptor Induces Mitochondrion Mitochondrion This compound->Mitochondrion Induces stress Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic signaling pathways affected by a novel compound.

Overcoming challenges in the large-scale synthesis of Kopsoffinol.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Kopsoffinol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guides

Section 1: Reaction Monitoring and Control

Question: My key cyclization step (e.g., Pictet-Spengler) is showing poor conversion at a larger scale, although it worked well on a milligram scale. What are the potential causes and solutions?

Answer:

Scaling up reactions often introduces challenges related to mass and heat transfer. Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of high concentration, which can affect reaction kinetics and lead to side product formation.[1]

Troubleshooting Steps:

  • Improve Agitation: Ensure the stirring mechanism (e.g., overhead stirrer) is adequate for the vessel size to maintain a homogeneous reaction mixture.[1]

  • Controlled Reagent Addition: Instead of adding reagents all at once, consider portion-wise or slow, controlled addition using a syringe pump. This helps to manage exothermic events and maintain a consistent reaction temperature.

  • Temperature Monitoring: Place the temperature probe in the reaction mixture itself, rather than just in the heating mantle, to get an accurate reading of the internal temperature.

  • Solvent Effects: The choice of solvent can significantly impact the reaction's success. While protic solvents are traditionally used, aprotic media have sometimes been shown to provide superior yields in similar reactions.[1] Experimenting with different solvents on a small scale before scaling up is advisable.

Section 2: Stereocontrol and Diastereoselectivity

Question: I am observing a mixture of diastereomers in my product, which is difficult to separate. How can I improve the diastereoselectivity of the reaction?

Answer:

Achieving high diastereoselectivity is a common challenge in the synthesis of complex natural products with multiple stereocenters.[2][3] The stereochemical outcome is influenced by several factors.

Strategies to Improve Diastereoselectivity:

  • Catalyst Control: The use of chiral catalysts, including enzymes and organocatalysts, can be highly effective in directing the formation of a specific stereoisomer.[1]

  • Substrate Control: The inherent stereochemistry of your starting materials can influence the formation of new stereocenters.[1] Ensure the stereochemical purity of your starting materials.

  • Reaction Conditions: Temperature, solvent, and the choice of reagents can all impact the diastereomeric ratio.[1] A systematic optimization of these parameters is crucial. Lowering the reaction temperature often enhances selectivity.

  • Chiral Auxiliaries: Employing a chiral auxiliary can direct the stereochemical course of a reaction. This auxiliary can be cleaved in a subsequent step.[1]

Frequently Asked Questions (FAQs)

Purification and Isolation

Q1: The purification of my this compound intermediate by column chromatography is proving difficult and not scalable. What are some alternative purification strategies?

A1: Large-scale column chromatography can be inefficient and costly.[1] Consider the following alternatives for purifying alkaloids:

  • Crystallization: This is often the most effective method for large-scale purification.[4][5] Experiment with different solvent systems to induce crystallization of the desired product, leaving impurities in the mother liquor.

  • Solvent Extraction: Utilize tailored solvent mixtures to selectively extract the alkaloid based on its polarity and pKa.[4][5] Acid-base extractions can be particularly effective for basic alkaloids. If the alkaloid remains in the aqueous phase after basification, try extracting with a more polar organic solvent or perform multiple extractions.[1]

  • pH-Zone-Refining Counter-Current Chromatography (CCC): This technique has been successfully applied for the large-scale separation of alkaloids with similar structures.[6]

Q2: My final product has low solubility in common organic solvents, making characterization and further processing difficult. What can I do?

A2: Poor solubility is a common issue with complex, polar molecules. One effective strategy is to form a salt of the alkaloid, for instance, a TFA salt, which is often more soluble in solvents like CDCl3 or MeOD, facilitating NMR analysis.[1]

Yield Optimization

Q3: My overall yield for the multi-step synthesis of this compound is very low. Where should I focus my optimization efforts?

A3: In a multi-step synthesis, it is crucial to identify the bottleneck steps.

  • Analyze Each Step: Critically evaluate the yield of each individual step. A 10% improvement in a step with a 50% yield has a much larger impact on the overall yield than a 10% improvement in a step with a 95% yield.

  • Consider Convergent Synthesis: For complex molecules, a convergent synthetic approach, where several key intermediates are prepared separately and then combined, is often more efficient than a linear synthesis.[7]

  • Flow Chemistry: Continuous flow chemistry can be a powerful technique for improving yields, safety, and scalability. It allows for precise control over reaction parameters and can integrate in-line purification steps.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for a Hypothetical Pictet-Spengler Cyclization Step

EntryAcid Catalyst (eq.)SolventTemperature (°C)Reaction Time (h)Yield (%)Diastereomeric Ratio
1TFA (1.1)Dichloromethane2524652:1
2TFA (1.1)Toluene8012781.5:1
3Acetic Acid (2.0)Dichloromethane2548553:1
4TFA (0.1)Dichloromethane036724:1

Table 2: Solvent Screening for Final Product Crystallization

Solvent System (v/v)Temperature (°C)Crystal FormationPurity (by HPLC)
Ethyl Acetate/Hexane (1:2)4Amorphous Solid85%
Methanol/Water (3:1)4Needles98%
Acetone25No Crystals-
Dichloromethane/Methanol (10:1)4Small Prisms95%

Experimental Protocols

General Procedure for a Large-Scale Pictet-Spengler Reaction

Note: This is a generalized protocol and must be adapted and optimized for the specific substrates used in the this compound synthesis.

  • Reactor Setup: A 20 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a reflux condenser is charged with the starting β-arylethylamine (1.0 eq.) and the appropriate solvent (e.g., Dichloromethane, 10 L).

  • Inert Atmosphere: The reactor is purged with nitrogen for 30 minutes.

  • Cooling: The reaction mixture is cooled to 0 °C using a circulating chiller.

  • Aldehyde Addition: The aldehyde (1.1 eq.) is dissolved in the reaction solvent (1 L) and added dropwise to the stirred solution over 1 hour, maintaining the internal temperature below 5 °C.

  • Catalyst Addition: The acid catalyst (e.g., Trifluoroacetic acid, 0.1-1.0 eq.) is added dropwise, again ensuring the temperature does not exceed 5 °C.[1]

  • Reaction Monitoring: The reaction is stirred at the specified temperature (e.g., 0 °C or allowed to warm to room temperature) and monitored by TLC or HPLC until the starting material is consumed.

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8. The aqueous layer is separated and extracted with the organic solvent (e.g., Dichloromethane, 3 x 2 L).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by crystallization or another suitable large-scale method.[1]

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for Low Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_purity->start Impure check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_purity->check_conditions Purity OK optimize_catalyst Optimize Catalyst Loading check_conditions->optimize_catalyst change_solvent Screen Different Solvents optimize_catalyst->change_solvent purification_issue Investigate Purification Step for Loss change_solvent->purification_issue side_reaction Identify Side Products (NMR, MS) purification_issue->side_reaction No Loss in Purification success Yield Improved purification_issue->success Loss Identified & Rectified side_reaction->optimize_catalyst Side Reaction Identified side_reaction->success Conditions Adjusted

Caption: A general troubleshooting workflow for addressing low reaction yields.

G cluster_1 Purification Method Selection start Crude Product is_solid Is the product a solid? start->is_solid try_crystallization Attempt Crystallization is_solid->try_crystallization Yes is_basic Is the product basic? is_solid->is_basic No try_crystallization->is_basic Fails success Pure Product try_crystallization->success Successful acid_base_extraction Perform Acid-Base Extraction is_basic->acid_base_extraction Yes chromatography Column Chromatography is_basic->chromatography No acid_base_extraction->try_crystallization Product Precipitates acid_base_extraction->chromatography Remains in Solution chromatography->success

Caption: Decision tree for selecting an appropriate purification method.

References

Technical Support Center: Minimizing Off-Target Effects of Kopsoffinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Kopsoffinol in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor designed to target KinoKinase1, a key enzyme in a signaling pathway implicated in cell proliferation. While highly potent against its intended target, like many small molecule inhibitors, it can exhibit off-target activity at higher concentrations or in certain cellular contexts.

Q2: What are off-target effects and why are they a concern?

Off-target effects are unintended interactions of a drug with proteins other than its primary target.[1] These interactions can lead to misleading experimental results, cellular toxicity, and a lack of clear correlation between the observed phenotype and the inhibition of the intended target.[1] Minimizing off-target effects is crucial for validating experimental findings and for the development of safe and effective therapeutics.

Q3: What are the known off-targets of this compound?

While this compound is highly selective for KinoKinase1, in vitro kinase screening has identified potential off-target interactions with other kinases that share structural similarities in the ATP-binding pocket. The table below summarizes the inhibitory activity of this compound against its primary target and known off-targets.

TargetIC50 (nM)Notes
KinoKinase1 15 Primary Target
Kinase B250Structurally similar ATP-binding site
Kinase C800Potential for off-target effects at high concentrations
Kinase D>10,000Negligible interaction

Troubleshooting Guides

This section provides detailed protocols to address common issues related to off-target effects of this compound.

Issue 1: Observed phenotype does not correlate with KinoKinase1 inhibition.

If the observed cellular effect does not align with the known function of KinoKinase1, it may be due to off-target interactions.

Troubleshooting Steps:

  • Perform a Dose-Response Experiment: Determine if the phenotypic effect is dose-dependent and correlates with the IC50 of this compound for KinoKinase1.

  • Use a Structurally Different Inhibitor: Confirm the on-target effect by using a different inhibitor that also targets KinoKinase1 but has a distinct chemical structure and likely a different off-target profile.

  • Conduct a Rescue Experiment: Express a drug-resistant mutant of KinoKinase1 in your cells. If the phenotype is rescued, it strongly suggests the effect is on-target.

Experimental Protocol: Dose-Response Curve

  • Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound, starting from a high concentration (e.g., 10 µM) down to a low concentration (e.g., 0.1 nM).

  • Treatment: Treat the cells with the different concentrations of this compound for a duration relevant to your experimental endpoint.

  • Assay: Perform your phenotypic assay (e.g., cell viability, proliferation, reporter gene expression).

  • Data Analysis: Plot the assay readout against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50. Compare this value to the known IC50 for KinoKinase1.

DOT Script for Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start plate_cells Plate Cells start->plate_cells prep_this compound Prepare this compound Dilutions plate_cells->prep_this compound treat_cells Treat Cells prep_this compound->treat_cells perform_assay Perform Phenotypic Assay treat_cells->perform_assay analyze_data Analyze Data & Plot Curve perform_assay->analyze_data end End analyze_data->end

Caption: Workflow for a Dose-Response Experiment.

Issue 2: Cellular toxicity is observed at concentrations required for KinoKinase1 inhibition.

Toxicity can be a result of off-target effects, especially when using higher concentrations of the inhibitor.

Troubleshooting Steps:

  • Lower the Inhibitor Concentration: Use the lowest effective concentration of this compound that still provides significant inhibition of KinoKinase1.

  • Confirm Target Engagement: Utilize a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to KinoKinase1 at non-toxic concentrations.

  • Profile Off-Target Liabilities: If toxicity persists, consider screening this compound against a broader panel of kinases or other protein families to identify potential toxic off-targets.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture cells to 80-90% confluency and treat with the desired concentration of this compound or a vehicle control.

  • Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Centrifugation: Centrifuge the heated lysates to pellet the precipitated proteins.

  • Western Blot Analysis: Collect the supernatant and analyze the amount of soluble KinoKinase1 by Western blot.

  • Data Analysis: Plot the amount of soluble KinoKinase1 against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

DOT Script for Decision-Making Flowchart

troubleshooting_flowchart start Start: Unexpected Phenotype or Toxicity dose_response Perform Dose-Response Curve start->dose_response correlates Does EC50 correlate with IC50? dose_response->correlates Yes secondary_inhibitor Use Structurally Different Inhibitor dose_response->secondary_inhibitor No cetsa Perform CETSA to confirm target engagement correlates->cetsa rescue_experiment Perform Rescue Experiment secondary_inhibitor->rescue_experiment on_target Phenotype is likely on-target rescue_experiment->on_target Phenotype Rescued profiling Broad Kinase Profiling rescue_experiment->profiling Phenotype Not Rescued off_target Phenotype is likely off-target cetsa->on_target Target Engaged cetsa->off_target No Engagement profiling->off_target

Caption: Troubleshooting Decision-Making Flowchart.

Issue 3: How to proactively assess the selectivity of this compound?

Before extensive cellular experiments, it is prudent to understand the selectivity profile of this compound.

Proactive Steps:

  • In Vitro Kinase Profiling: Screen this compound against a large panel of kinases to identify potential off-targets.

  • Computational Off-Target Prediction: Utilize computational tools to predict potential off-target interactions based on the chemical structure of this compound.[2][3]

  • Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR): Quantify the binding affinity of this compound to both its primary target and potential off-targets to determine selectivity.

Experimental Protocol: In Vitro Kinase Profiling

  • Compound Submission: Provide a sample of this compound to a commercial service or an in-house facility that offers kinase profiling.

  • Assay Format: Typically, these services use radiometric or fluorescence-based assays to measure the inhibitory activity of the compound against a panel of kinases.

  • Data Interpretation: The results will be provided as a percentage of inhibition at a specific concentration or as IC50 values for a range of kinases. This data is crucial for assessing the selectivity of this compound.

DOT Script for KinoKinase1 Signaling Pathway

signaling_pathway cluster_upstream Upstream Signal cluster_pathway KinoKinase1 Pathway cluster_downstream Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Adaptor Adaptor Protein Receptor->Adaptor Activates UpstreamKinase Upstream Kinase Adaptor->UpstreamKinase Activates KinoKinase1 KinoKinase1 UpstreamKinase->KinoKinase1 Phosphorylates & Activates DownstreamEffector Downstream Effector KinoKinase1->DownstreamEffector Phosphorylates Proliferation Cell Proliferation DownstreamEffector->Proliferation This compound This compound This compound->KinoKinase1 Inhibits

Caption: Hypothetical KinoKinase1 Signaling Pathway.

References

Technical Support Center: Enhancing the Bioavailability of Kopsoffinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental phases of enhancing the bioavailability of the investigational compound Kopsoffinol.

Compound Profile: this compound

This compound is a novel kinase inhibitor with significant therapeutic potential. However, its development is hampered by poor oral bioavailability, primarily due to its low aqueous solubility and extensive first-pass metabolism.

PropertyValueImplication for Bioavailability
Biopharmaceutics Classification System (BCS) Class IILow solubility is the rate-limiting step for absorption.
Aqueous Solubility < 0.01 mg/mLPoor dissolution in gastrointestinal fluids.
LogP 4.5High lipophilicity, contributing to poor aqueous solubility.
Molecular Weight 550 g/mol May have implications for passive diffusion.
Primary Metabolic Pathway Hepatic CYP3A4 OxidationSusceptible to extensive first-pass metabolism, reducing the amount of active drug reaching systemic circulation.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My in vivo pharmacokinetic study shows very low oral bioavailability (<5%) for a simple suspension of this compound. What are the likely causes?

A1: The low oral bioavailability of this compound is likely a combination of two primary factors stemming from its physicochemical properties:

  • Poor Dissolution: Due to its very low aqueous solubility, this compound does not dissolve efficiently in the gastrointestinal tract. For a drug to be absorbed, it must first be in solution.

  • Extensive First-Pass Metabolism: After absorption from the gut into the portal circulation, this compound is transported to the liver where it is heavily metabolized by CYP3A4 enzymes before it can reach systemic circulation.[1][2][3] This metabolic clearance significantly reduces the concentration of the active drug.

Q2: What initial formulation strategies should I consider to improve the oral bioavailability of this compound?

A2: Given this compound's BCS Class II characteristics, the primary goal is to enhance its dissolution rate and/or bypass first-pass metabolism. Promising strategies include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate according to the Noyes-Whitney equation.[4][5]

  • Lipid-Based Formulations: Formulating this compound in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the gut.[6][7][8] These systems can also promote lymphatic absorption, partially bypassing the liver and reducing first-pass metabolism.[7][9]

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix to create an amorphous solid dispersion can prevent crystallization and maintain the drug in a higher energy state, thereby increasing its aqueous solubility and dissolution rate.[10][11]

Q3: How can I determine if my formulation strategy is effectively overcoming the solubility challenge in vitro?

A3: An in vitro dissolution test is a fundamental experiment to assess this. You should compare the dissolution profile of your enhanced formulation against a simple suspension of the active pharmaceutical ingredient (API). Key parameters to measure are the rate and extent of dissolution. A successful formulation will show a significantly faster and more complete dissolution of this compound.

Q4: I have improved the dissolution of this compound, but the in vivo bioavailability is still suboptimal. What should I investigate next?

A4: If dissolution is improved, the limiting factor may now be the extensive first-pass metabolism. You should consider strategies that either protect the drug from metabolism or bypass the liver. Lipid-based formulations that promote lymphatic uptake are a good option.[7][9] Another advanced strategy is to develop a prodrug of this compound. A prodrug is a modified, inactive version of the drug that is designed to be absorbed more efficiently and then converted to the active form in the body, potentially after bypassing the liver.[12][13][14]

Troubleshooting Guides

Issue 1: Inconsistent results in Caco-2 permeability assays.
Symptom Possible Cause Troubleshooting Step
High variability in Papp values between wells. Inconsistent Caco-2 monolayer integrity.Regularly measure the transepithelial electrical resistance (TEER) of your monolayers. Only use wells with TEER values within your established acceptable range.[15][16]
Low mass balance (<80%). The compound may be binding to the plastic of the assay plate or may be metabolized by Caco-2 cells.Perform a mass balance study to quantify the amount of compound in the apical and basolateral compartments, as well as the cell lysate. Consider using low-binding plates.
Efflux ratio is greater than 2. This compound is likely a substrate for an efflux transporter, such as P-glycoprotein (P-gp), which is expressed in Caco-2 cells.[16]Repeat the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the A-to-B permeability in the presence of the inhibitor confirms that this compound is an efflux substrate.
Issue 2: A lipid-based formulation shows good in vitro dispersion but poor in vivo performance.
Symptom Possible Cause Troubleshooting Step
Low plasma concentrations despite good formulation characteristics. The formulation may be precipitating in the gastrointestinal tract upon dilution with aqueous fluids.Perform an in vitro dispersion and precipitation test. Disperse the formulation in simulated gastric and intestinal fluids and monitor for any drug precipitation over time.
High inter-individual variability in animal studies. The in vivo performance of lipid-based formulations can be sensitive to the gastrointestinal state (e.g., presence of food).Conduct pharmacokinetic studies in both fasted and fed states to understand the food effect on your formulation.[17]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of this compound Formulations

Objective: To compare the dissolution rate of a this compound nanoparticle formulation to the unformulated API.

Materials:

  • USP Apparatus II (Paddle Apparatus)

  • Dissolution vessels

  • Dissolution medium: Simulated Gastric Fluid (SGF) without pepsin, pH 1.2, and Simulated Intestinal Fluid (SIF) without pancreatin, pH 6.8.

  • This compound API

  • This compound nanoparticle formulation

  • HPLC system for quantification

Method:

  • Set the dissolution bath temperature to 37 ± 0.5 °C.

  • Fill each vessel with 900 mL of the desired dissolution medium.

  • Set the paddle speed to 75 RPM.

  • Add a precisely weighed amount of this compound API or nanoparticle formulation equivalent to the desired dose into each vessel.

  • At predetermined time points (e.g., 5, 15, 30, 60, 120, and 240 minutes), withdraw a sample from each vessel.

  • Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.

  • Plot the percentage of drug dissolved versus time.

Protocol 2: Caco-2 Permeability Assay

Objective: To determine the apparent permeability (Papp) of this compound and assess its potential for active efflux.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with supplements)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound stock solution

  • P-gp inhibitor (e.g., verapamil)

  • LC-MS/MS system for quantification

Method:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.

  • Confirm monolayer integrity by measuring TEER.

  • Rinse the monolayers with pre-warmed transport buffer.

  • For apical to basolateral (A-to-B) transport, add this compound solution to the apical chamber and fresh buffer to the basolateral chamber.

  • For basolateral to apical (B-to-A) transport, add this compound solution to the basolateral chamber and fresh buffer to the apical chamber.

  • To assess efflux, run a parallel experiment for A-to-B transport in the presence of verapamil.

  • Incubate the plates at 37 °C with gentle shaking.

  • At specified time points, take samples from the receiver chamber and analyze the concentration of this compound by LC-MS/MS.

  • Calculate the Papp value and the efflux ratio.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Oral Administration and Absorption cluster_1 First-Pass Metabolism Kopsoffinol_Oral This compound (Oral Dose) Dissolution Dissolution in GI Tract Kopsoffinol_Oral->Dissolution Solubility-Limited Absorbed Absorption into Portal Vein Dissolution->Absorbed Liver Liver Absorbed->Liver Metabolites Inactive Metabolites Liver->Metabolites CYP3A4 Oxidation Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Reduced Bioavailability

Caption: Factors limiting the oral bioavailability of this compound.

G Start Low Bioavailability of this compound Observed Check_Solubility Is solubility the limiting factor? Start->Check_Solubility Improve_Solubility Enhance Solubility: - Nanoparticles - Lipid Formulations - Solid Dispersions Check_Solubility->Improve_Solubility Yes Check_Metabolism Is first-pass metabolism limiting? Check_Solubility->Check_Metabolism No In_Vitro_Dissolution In Vitro Dissolution Testing Improve_Solubility->In_Vitro_Dissolution In_Vitro_Dissolution->Check_Metabolism Bypass_Metabolism Bypass/Reduce Metabolism: - Lipid Formulations (Lymphatic Uptake) - Prodrug Approach Check_Metabolism->Bypass_Metabolism Yes In_Vivo_PK In Vivo Pharmacokinetic Study Check_Metabolism->In_Vivo_PK No Bypass_Metabolism->In_Vivo_PK Success Optimized Bioavailability In_Vivo_PK->Success

Caption: Decision workflow for enhancing this compound's bioavailability.

References

Technical Support Center: Refining Purification Methods for Kopsoffinol Isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Kopsoffinol, a novel indole alkaloid. The following sections detail experimental protocols, data presentation, and visual workflows to address common challenges encountered during the isolation and purification process.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from a crude extract?

A1: A common strategy involves a multi-step approach beginning with an acid-base extraction to isolate the alkaloid fraction from the crude extract.[1][2] This is typically followed by chromatographic techniques, such as column chromatography for initial separation and High-Performance Liquid Chromatography (HPLC) for final purification.[3][4] The final step often involves recrystallization to obtain highly pure this compound crystals.

Q2: How do I choose the right solvent system for column chromatography of this compound?

A2: The ideal solvent system for column chromatography is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC).[5] A good solvent system will provide a retention factor (Rf) value for this compound between 0.2 and 0.4, ensuring good separation from impurities. Common solvent systems for indole alkaloids include mixtures of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), often with a small amount of a basic modifier (like ammonia or triethylamine) to improve peak shape and reduce tailing.[5][6]

Q3: My this compound isolate won't crystallize. What are the common reasons for this?

A3: Failure to crystallize can be due to several factors. The most common reason is using too much solvent, resulting in a solution that is not saturated enough for crystal formation.[7][8][9] Another possibility is the presence of impurities that inhibit crystal lattice formation. Also, rapid cooling can lead to the formation of an oil rather than crystals, a phenomenon known as "oiling out".[7][9][10]

Q4: What are the best methods to remove colored impurities from my this compound isolate?

A4: Activated charcoal is a common and effective agent for removing colored impurities. A small amount can be added to the hot solution just before the filtration step in recrystallization. However, it's important to use it sparingly as it can also adsorb the desired compound, leading to a lower yield.

Q5: How can I confirm the purity of my final this compound product?

A5: The purity of this compound can be assessed using several analytical techniques. HPLC is a highly effective method for determining purity by analyzing the number and area of peaks in the chromatogram.[11][12] A pure sample should ideally show a single, sharp peak. Purity can also be evaluated by determining the melting point of the crystals; a sharp melting point range close to the known value of the pure compound indicates high purity.[13] Spectroscopic methods like NMR and Mass Spectrometry can also be used to confirm the structure and identify any remaining impurities.[4][14]

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography
Symptom Possible Cause Suggested Solution
No compound detected in fractions This compound may have degraded on the silica gel.Test the stability of this compound on a small amount of silica gel before performing column chromatography. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.
Incorrect solvent system used.Double-check the solvent composition. Ensure the polarity is appropriate to elute this compound.
Compound eluted in the solvent front.Check the very first fractions collected. Use a less polar solvent system to increase retention.
Broad peaks and poor separation Column was not packed properly.Ensure the column is packed uniformly without any air bubbles or cracks.
Sample was not loaded correctly.Dissolve the sample in a minimal amount of the initial mobile phase and load it as a narrow band at the top of the column.
Significant loss of material This compound is highly soluble in the mobile phase.Optimize the solvent system to have a lower elution strength initially, and then gradually increase the polarity (gradient elution).
Problem 2: Issues During Recrystallization
Symptom Possible Cause Suggested Solution
No crystals form upon cooling Too much solvent was used.[7][8][9]Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated.[8][10]Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[8][10]
An oil forms instead of crystals ("oiling out") [7][9][10]The boiling point of the solvent is higher than the melting point of this compound.Re-heat the solution to dissolve the oil, add a small amount of a solvent in which this compound is more soluble, and cool slowly.
The solution cooled too quickly.[13]Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
Crystals form in the filter funnel during hot filtration The solution cooled and became saturated in the funnel.[7]Use a pre-heated funnel and filter flask. Add a slight excess of hot solvent before filtration to ensure the compound remains dissolved.

Data Presentation

Table 1: TLC Solvent System Screening for this compound Purification
Solvent System (v/v/v) This compound Rf Impurity 1 Rf Impurity 2 Rf Observations
Hexane:Ethyl Acetate (80:20)0.100.150.55Poor separation between this compound and Impurity 1.
Hexane:Ethyl Acetate (60:40)0.350.450.80Good separation. Suitable for column chromatography.
Dichloromethane:Methanol (98:2)0.250.300.65Good separation, less tailing observed.
Dichloromethane:Methanol:Ammonia (95:5:0.1)0.280.350.70Excellent separation with sharp spots. Recommended system.
Table 2: Recrystallization Solvent Trials for this compound
Solvent Solubility (Cold) Solubility (Hot) Crystal Formation Recovery (%)
MethanolSolubleVery SolublePoor15
EthanolSparingly SolubleSolubleGood, small needles75
AcetoneInsolubleSolubleExcellent, large prisms85
Ethyl AcetateSparingly SolubleVery SolubleGood, plates80
WaterInsolubleInsolubleN/A0
Two-Solvent System
Acetone/HexaneInsoluble in HexaneSoluble in AcetoneExcellent, well-defined crystals92

Experimental Protocols

Protocol 1: Acid-Base Extraction of this compound
  • Suspend the crude plant extract in a 1:1 mixture of dichloromethane and water.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Separate the organic layer. The protonated this compound will remain in the aqueous layer.

  • Wash the aqueous layer with fresh dichloromethane to remove neutral impurities.

  • Basify the aqueous layer to pH 9-10 with concentrated ammonium hydroxide.

  • Extract the deprotonated this compound into fresh dichloromethane (repeat 3 times).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Column Chromatography Purification
  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Allow the solvent to drain to the level of the silica gel.

  • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase (e.g., Dichloromethane:Methanol:Ammonia 98:2:0.1).

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin elution with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing pure this compound.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Protocol 3: Recrystallization of this compound
  • Choose a suitable solvent in which this compound is sparingly soluble at room temperature but very soluble when hot (e.g., acetone).[6]

  • Place the impure this compound in an Erlenmeyer flask.

  • Add a small amount of the solvent and heat the mixture to boiling while stirring.

  • Continue adding small portions of the hot solvent until the this compound is completely dissolved.[6]

  • If the solution is colored, add a very small amount of activated charcoal and boil for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and the charcoal.

  • Cover the flask and allow the filtrate to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualization

experimental_workflow start Crude Plant Extract acid_base Acid-Base Extraction start->acid_base Isolate Alkaloids column_chrom Column Chromatography acid_base->column_chrom Initial Separation hplc Preparative HPLC column_chrom->hplc High Purity Separation recrystallization Recrystallization hplc->recrystallization Final Polishing end Pure this compound recrystallization->end Crystalline Solid

Caption: General purification workflow for this compound isolates.

troubleshooting_workflow start Low Yield After Column Chromatography check_fractions Are any fractions showing the presence of this compound? start->check_fractions check_stability Is this compound stable on silica gel? check_fractions->check_stability No broad_peaks Are peaks broad and poorly resolved? check_fractions->broad_peaks Yes adjust_solvent Adjust Solvent System (increase polarity) check_stability->adjust_solvent Yes change_adsorbent Change Adsorbent (e.g., Alumina) check_stability->change_adsorbent No repack_column Repack Column and Reload Sample Carefully broad_peaks->repack_column Yes

Caption: Troubleshooting decision tree for low yield in column chromatography.

References

Addressing batch-to-batch variability of synthetic Kopsoffinol.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for synthetic Kopsoffinol. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability and other common issues encountered during the experimental use of synthetic this compound.

Frequently Asked Questions (FAQs)

Q1: What is synthetic this compound and what is its primary mechanism of action?

Synthetic this compound is a novel small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway. Its primary mechanism of action is the allosteric inhibition of mTORC1, leading to downstream effects on cell proliferation, growth, and autophagy. Due to its potent and specific activity, it is under investigation for various therapeutic applications.

Q2: What are the common causes of batch-to-batch variability with synthetic this compound?

Batch-to-batch variability in the synthesis of this compound can arise from several factors, including:

  • Purity of Starting Materials and Reagents: Impurities in initial reactants can lead to the formation of unexpected byproducts.[1]

  • Reaction Conditions: Minor deviations in temperature, pressure, or reaction time can impact the yield and purity of the final product.[1]

  • Solvent Quality: The grade and purity of solvents can influence reaction outcomes.[1]

  • Purification Procedures: Inconsistencies in crystallization or chromatography can affect the final purity.[1]

  • Human Error: Variations in experimental techniques can introduce variability.[1]

Q3: How can I confirm the identity and purity of a new batch of synthetic this compound?

A combination of analytical techniques is crucial for comprehensive characterization.[1] We recommend the following methods for quality control:

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Q4: What is the recommended purity specification for synthetic this compound for in vitro and in vivo studies?

The required purity level depends on the application.[1]

  • For in vitro assays: A purity of >95% is often sufficient.[1]

  • For in vivo studies: A much higher purity of >98% is recommended to minimize off-target effects.[1]

Troubleshooting Guides

This section provides guidance on how to troubleshoot common issues that may arise during your experiments with synthetic this compound.

Issue 1: Inconsistent IC50 values in cell-based assays.
Possible Cause Troubleshooting Step Success Indicator
Batch-to-Batch Variability 1. Verify the purity of the new batch using HPLC. 2. Confirm the identity and structure with Mass Spectrometry and NMR. 3. Perform a dose-response curve with a previously validated batch as a positive control.Consistent purity and identity profiles across batches. IC50 values of the new batch align with the validated batch.
Compound Solubility Issues 1. Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before preparing dilutions. 2. Visually inspect the stock solution for any precipitation. 3. Prepare fresh dilutions for each experiment.Clear stock solution and consistent results upon re-testing.
Cell Culture Conditions 1. Ensure cell passage number is within the recommended range. 2. Regularly test for mycoplasma contamination. 3. Maintain consistent cell seeding densities.Healthy cell morphology and consistent growth rates.
Assay Protocol Deviations 1. Review the assay protocol for any recent changes. 2. Ensure consistent incubation times and reagent concentrations.Reproducible results when the standard protocol is strictly followed.
Issue 2: Reduced or no inhibition of the PI3K/AKT/mTOR pathway.
Possible Cause Troubleshooting Step Success Indicator
Incorrect Compound Concentration 1. Verify the concentration of the stock solution using spectrophotometry or quantitative NMR. 2. Use a freshly prepared dilution series.Confirmed stock solution concentration and restored pathway inhibition.
Inactive Compound 1. Assess the stability of the compound under your experimental conditions (e.g., temperature, light exposure). 2. Test a new, unopened vial of the compound.Activity is restored with a new vial of the compound.
Cellular Resistance 1. Investigate potential mechanisms of acquired resistance in your cell line. 2. Consider using a different cell line to confirm the compound's activity.The compound shows activity in a sensitive cell line.
Western Blotting Issues 1. Include positive and negative controls for pathway activation. 2. Ensure the quality and specificity of your antibodies.Clear and specific bands are observed for phosphorylated and total proteins.

Data Presentation

Table 1: Batch-to-Batch Purity and Potency Comparison

Batch IDPurity (by HPLC)IC50 in MCF-7 cells (nM)
KOP-001A99.2%15.5
KOP-001B99.5%14.8
KOP-002A96.8%25.1
KOP-002B99.1%16.2

This table illustrates how a lower purity in batch KOP-002A correlated with a higher IC50 value, indicating reduced potency.

Experimental Protocols

Protocol 1: HPLC Analysis for Purity Assessment
  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water gradient

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Method:

    • Prepare a 1 mg/mL stock solution of synthetic this compound in acetonitrile.

    • Inject 10 µL onto the column.

    • Run a gradient from 20% to 80% acetonitrile over 20 minutes.

    • Calculate purity based on the area under the curve of the principal peak relative to the total peak area.

Protocol 2: Western Blot for mTORC1 Pathway Inhibition
  • Method:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of synthetic this compound for 2 hours.

    • Lyse the cells and quantify protein concentration using a BCA assay.

    • Separate 20 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-S6K (a downstream target of mTORC1) and total S6K.

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.

Visualizations

Kopsoffinol_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K Proliferation Cell Proliferation & Growth S6K->Proliferation This compound This compound This compound->mTORC1

Caption: Simplified PI3K/AKT/mTOR signaling pathway showing inhibition of mTORC1 by this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckPurity Check Batch Purity & Identity (HPLC, MS) Start->CheckPurity PurityOK Purity & Identity Confirmed? CheckPurity->PurityOK NewBatch Request New Batch & Re-test PurityOK->NewBatch No CheckProtocol Review Experimental Protocol & Reagents PurityOK->CheckProtocol Yes NewBatch->Start ProtocolOK Protocol & Reagents OK? CheckProtocol->ProtocolOK ReviseProtocol Revise Protocol or Prepare Fresh Reagents ProtocolOK->ReviseProtocol No CheckCells Assess Cell Health & Culture Conditions ProtocolOK->CheckCells Yes ReviseProtocol->Start ContactSupport Contact Technical Support CheckCells->ContactSupport

Caption: Logical workflow for troubleshooting inconsistent experimental results with synthetic this compound.

References

Technical Support Center: Optimizing Kopsoffinol Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Kopsoffinol from natural sources. The information is presented in a question-and-answer format to directly address common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources can it be extracted?

This compound is a monoterpene indole alkaloid. It has been isolated from the stem of Kopsia dasyrachis and Kopsia pauciflora, plant species belonging to the Apocynaceae family.[1] The genus Kopsia is known for its rich diversity of monoterpene alkaloids, which are of interest for their potential pharmacological activities.[1]

Q2: What are the general steps involved in the extraction of alkaloids like this compound from plant material?

The extraction of alkaloids from plant sources typically involves the following stages:

  • Sample Preparation: This includes pre-washing, drying, and grinding the plant material to create a homogenous sample with increased surface area for solvent contact.[2]

  • Extraction: The powdered plant material is then subjected to an extraction process using appropriate solvents to dissolve the target alkaloids.

  • Filtration and Concentration: The solid plant residue is separated from the liquid extract (filtrate), which is then concentrated to remove the solvent.[2]

  • Purification: The crude extract, which contains a mixture of compounds, is then purified to isolate the specific alkaloid of interest, such as this compound.[2] This is often achieved using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[2]

Q3: Which solvent systems are most effective for extracting alkaloids like this compound?

The choice of solvent is critical and depends on the polarity of the target compound. For the extraction of alkaloids, which are often moderately polar, polar solvents are generally used.[2] Methanol, ethanol, or ethyl acetate are commonly employed for the extraction of hydrophilic compounds.[2] For more lipophilic compounds, dichloromethane or a mixture of dichloromethane and methanol may be used.[2] The selection of the optimal solvent system for this compound would require experimental optimization.

Q4: How can I improve the efficiency of my extraction process?

Modern extraction techniques can significantly enhance extraction efficiency, reduce solvent and energy consumption, and increase yields compared to traditional methods.[3][4] Some of these advanced methods include:

  • Ultrasound-Assisted Extraction (UAE): Utilizes sound waves to disrupt plant cell walls, facilitating the release of bioactive compounds.[4][5][6]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to faster and more efficient extraction.[5][7]

  • Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is advantageous for its selectivity and the ease of solvent removal.[8]

  • Pressurized Liquid Extraction (PLE): Involves the use of solvents at elevated temperatures and pressures to enhance extraction efficiency.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of this compound Inefficient extraction method.Consider switching from conventional methods (like maceration or Soxhlet) to modern techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which have been shown to improve yields of other natural products.[4][5]
Suboptimal solvent selection.The polarity of the extraction solvent should match that of this compound. Experiment with a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, and mixtures thereof) to find the most effective one.[2]
Incomplete cell wall disruption.Ensure the plant material is finely ground to maximize the surface area for solvent penetration. The use of techniques like UAE can further aid in disrupting cell walls.[2][6]
Degradation of the target compound.High temperatures used in some extraction methods can lead to the degradation of thermally sensitive compounds.[5] Consider using methods that operate at lower temperatures or have shorter extraction times, such as SFE or certain UAE protocols.
Emulsion Formation During Liquid-Liquid Extraction Presence of surfactant-like compounds in the extract.Emulsions are a common issue in liquid-liquid extraction and can trap the analyte of interest, leading to lower yields.[9] To break an emulsion, try adding brine (a saturated salt solution) to increase the ionic strength of the aqueous layer.[9] Gently swirling instead of vigorous shaking can also help prevent emulsion formation.[9]
Poor Separation of Phases Insufficient density difference between the two liquid phases.Changing the temperature can alter the densities of the solvents and improve phase separation.[10] Adding a small amount of a different organic solvent can also help to break the emulsion and improve separation.[9]
Contamination of the Final Product Incomplete separation of components during purification.Optimize the High-Performance Liquid Chromatography (HPLC) method, including the choice of the column, mobile phase composition, and gradient elution program, to achieve better separation of this compound from other co-extracted compounds.[2]

Quantitative Data on Extraction Method Comparison

Extraction MethodTarget CompoundPlant SourceYield Improvement (Compared to Conventional Methods)Reference
Ultrasound-Assisted Extraction (UAE)ProanthocyanidinsCocoa Bean ShellsSignificantly higher yield (8.21 mg/g) compared to Soxhlet extraction (lower yield).[5]
Microwave-Assisted Extraction (MAE)Protocatechuic AcidDefatted Cocoa Bean ShellsHigher yield (168 µg/g) compared to Soxhlet extraction (162 µg/g).[5]
Supercritical Fluid Extraction (SFE)Phenolic CompoundsVarious Plant MaterialsGenerally provides higher quality extracts with good yields, though direct numerical comparison varies widely with the specific compound and source.[8]

Experimental Protocols

1. General Protocol for Ultrasound-Assisted Extraction (UAE) of Alkaloids

  • Objective: To extract this compound from Kopsia plant material using ultrasonication.

  • Materials:

    • Dried and powdered plant material (Kopsia stems or leaves)

    • Extraction solvent (e.g., methanol, ethanol, or a mixture)

    • Ultrasonic bath or probe sonicator

    • Filter paper and funnel or vacuum filtration system

    • Rotary evaporator

  • Procedure:

    • Weigh a specific amount of the powdered plant material (e.g., 10 g).

    • Place the powder in an Erlenmeyer flask.

    • Add the extraction solvent at a specific solid-to-solvent ratio (e.g., 1:20 w/v).

    • Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

    • Sonicate for a defined period (e.g., 30 minutes) at a specific frequency (e.g., 40 kHz) and temperature (e.g., 40°C).

    • After sonication, filter the mixture to separate the extract from the solid residue.

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure.

    • The resulting crude extract can then be subjected to further purification.

2. General Protocol for Microwave-Assisted Extraction (MAE) of Alkaloids

  • Objective: To extract this compound from Kopsia plant material using microwave energy.

  • Materials:

    • Dried and powdered plant material (Kopsia stems or leaves)

    • Extraction solvent (e.g., ethanol, methanol)

    • Microwave extraction system

    • Filter paper and funnel or vacuum filtration system

    • Rotary evaporator

  • Procedure:

    • Weigh a specific amount of the powdered plant material (e.g., 5 g).

    • Place the powder in the microwave extraction vessel.

    • Add the extraction solvent at a specific solid-to-solvent ratio (e.g., 1:20 w/v).

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction parameters: microwave power (e.g., 500 W), temperature (e.g., 80°C), and time (e.g., 15 minutes).

    • After the extraction is complete, allow the vessel to cool to room temperature.

    • Filter the mixture to separate the extract from the solid residue.

    • Wash the residue with a small amount of fresh solvent.

    • Combine the filtrates and concentrate the extract using a rotary evaporator.

    • The resulting crude extract can then be purified.

Visualizations

Experimental_Workflow Start Plant Material (Kopsia sp.) Preparation Sample Preparation (Drying, Grinding) Start->Preparation Extraction Extraction (UAE, MAE, or other methods) Preparation->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Purification (e.g., HPLC) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: General workflow for the extraction and purification of this compound.

Yield_Factors cluster_Material Plant Material cluster_Extraction Extraction Parameters cluster_Purification Post-Extraction Yield This compound Yield Plant_Part Plant Part (Stem, Leaf) Plant_Part->Yield Harvest_Time Harvesting Time Harvest_Time->Yield Drying_Method Drying Method Drying_Method->Yield Extraction_Method Extraction Method (UAE, MAE, etc.) Extraction_Method->Yield Solvent Solvent Type & Polarity Solvent->Yield Temperature Temperature Temperature->Yield Time Extraction Time Time->Yield Ratio Solid-to-Solvent Ratio Ratio->Yield Purification_Loss Purification Losses Purification_Loss->Yield

Caption: Key factors influencing the yield of this compound during natural extraction.

References

Validation & Comparative

Comparative Efficacy Analysis: A Novel Anticancer Agent Versus Vincristine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the evaluation of novel therapeutic compounds against established treatments is a critical step in drug development. This guide provides a comparative analysis of a hypothetical novel anticancer agent, herein referred to as Compound X, and the well-established chemotherapeutic drug, Vincristine. This document is intended for researchers, scientists, and drug development professionals, offering a framework for such comparisons, supported by illustrative experimental data and detailed protocols.

Introduction to Vincristine and Compound X

Vincristine is a vinca alkaloid isolated from the Madagascar periwinkle, Catharanthus roseus.[1] It is an antineoplastic agent widely used in the treatment of various cancers, including acute lymphoblastic leukemia, Hodgkin's lymphoma, and neuroblastoma.[1][2][3] Vincristine's primary mechanism of action involves the inhibition of microtubule polymerization by binding to tubulin, which arrests cells in the metaphase of mitosis and leads to apoptosis.[1][2][4][5][6]

For the purpose of this guide, Compound X is a hypothetical novel agent postulated to induce apoptosis in cancer cells through the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.

Quantitative Efficacy Comparison

The following tables summarize the hypothetical comparative efficacy of Compound X and Vincristine in preclinical models.

Table 1: In Vitro Cytotoxicity (IC50) in Human Cancer Cell Lines

Cell LineCancer TypeCompound X IC50 (µM)Vincristine IC50 (nM)
HeLaCervical Cancer1.215
A549Lung Cancer2.525
MCF-7Breast Cancer0.810
JurkatT-cell Leukemia1.05

IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cell population and are illustrative.

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

Xenograft ModelTreatmentTumor Growth Inhibition (%)
A549 (Lung)Compound X (20 mg/kg)65
Vincristine (1 mg/kg)58
MCF-7 (Breast)Compound X (20 mg/kg)72
Vincristine (1 mg/kg)68

Tumor growth inhibition is a measure of the reduction in tumor size in treated animals compared to untreated controls and the data presented is hypothetical.

Mechanism of Action and Signaling Pathways

Vincristine exerts its cytotoxic effects by disrupting microtubule dynamics. It binds to β-tubulin and prevents its polymerization with α-tubulin into microtubules. This disruption of the microtubule network leads to mitotic arrest at the metaphase, ultimately triggering the apoptotic cascade.[1][2][4]

Compound X is hypothesized to function by inhibiting the PI3K/Akt signaling pathway. By blocking this pathway, Compound X would prevent the phosphorylation of downstream targets that promote cell survival and proliferation, thereby inducing apoptosis.

Vincristine_Pathway Vincristine Vincristine Tubulin α/β-Tubulin Dimers Vincristine->Tubulin binds to Microtubules Microtubule Polymerization Vincristine->Microtubules inhibits Tubulin->Microtubules polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle essential for Metaphase_Arrest Metaphase Arrest Mitotic_Spindle->Metaphase_Arrest disruption leads to Apoptosis Apoptosis Metaphase_Arrest->Apoptosis triggers

Figure 1: Vincristine's Mechanism of Action.

CompoundX_Pathway CompoundX Compound X PI3K PI3K CompoundX->PI3K inhibits PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Pro_Survival Pro-survival Proteins (e.g., Bcl-2) Akt->Pro_Survival activates Apoptosis Apoptosis Pro_Survival->Apoptosis inhibits

Figure 2: Hypothetical Mechanism of Action for Compound X.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[7][8]

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of Compound X and Vincristine for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

  • Cell Treatment: Treat cells with Compound X and Vincristine at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.[12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[10]

3. In Vivo Tumor Xenograft Model

This model evaluates the antitumor efficacy of compounds in a living organism.[13][14]

  • Cell Implantation: Subcutaneously inject 1x10^6 to 1x10^7 cancer cells (e.g., A549 or MCF-7) into the flank of immunodeficient mice.

  • Tumor Growth and Treatment Initiation: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups. Administer Compound X, Vincristine, or vehicle control according to the predetermined dosing schedule.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition for each treatment group compared to the control group.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis MTT MTT Cytotoxicity Assay Apoptosis Annexin V/PI Apoptosis Assay MTT->Apoptosis Xenograft Tumor Xenograft Model Apoptosis->Xenograft Tubulin_Assay Tubulin Polymerization Assay Western_Blot Western Blot (PI3K/Akt pathway) TGI Tumor Growth Inhibition Xenograft->TGI Toxicity Toxicity Assessment TGI->Toxicity Start Drug Comparison Start->MTT Start->Tubulin_Assay Start->Western_Blot

Figure 3: General Experimental Workflow for Drug Comparison.

Conclusion

This guide provides a template for the comparative analysis of a novel anticancer agent, Compound X, against the established drug, Vincristine. The illustrative data and detailed protocols offer a comprehensive framework for researchers to conduct similar evaluations. The presented workflow, from in vitro screening to in vivo efficacy studies, highlights the critical steps in preclinical drug development. Objective comparison using standardized assays is paramount in identifying promising new therapeutic candidates for the treatment of cancer.

References

A Comparative Guide to Bisindole Alkaloids in Cancer Treatment: Vinblastine vs. Vincristine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindole alkaloids, a class of naturally occurring compounds, have long been a cornerstone in the development of anticancer therapeutics. Their complex molecular architecture and potent biological activity have made them a subject of intense research. This guide provides a comparative analysis of two prototypical bisindole alkaloids, Vinblastine and Vincristine, which have been successfully translated into clinical practice.

Initial literature searches for the bisindole alkaloid Kopsoffinol did not yield sufficient data regarding its anticancer activity to be included in this comparative analysis. Therefore, this guide will focus on the well-established and clinically relevant Vinca alkaloids, Vinblastine and Vincristine, to provide a robust comparison of their performance, supported by experimental data.

Mechanism of Action: Targeting Microtubule Dynamics

Both Vinblastine and Vincristine exert their cytotoxic effects by interfering with the dynamics of microtubules, essential components of the cytoskeleton involved in various cellular processes, including cell division.[1][2] They bind to β-tubulin and inhibit its polymerization with α-tubulin into microtubules.[1] This disruption of microtubule assembly leads to the dissolution of the mitotic spindle, causing the arrest of cells in the M phase of the cell cycle.[3] This prolonged mitotic arrest ultimately triggers the apoptotic cell death cascade.[4]

Mechanism_of_Action cluster_0 Microtubule Dynamics cluster_1 Vinca Alkaloids cluster_2 Cellular Effects α-Tubulin α-Tubulin β-Tubulin β-Tubulin Microtubule Microtubule Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule->Mitotic Spindle Disruption Vinblastine Vinblastine Vinblastine->β-Tubulin Inhibits Vincristine Vincristine Vincristine->β-Tubulin Inhibits M-phase Arrest M-phase Arrest Apoptosis Apoptosis

Comparative Performance Data

In Vitro Cytotoxicity

The cytotoxic activity of Vinblastine and Vincristine has been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypeVinblastine IC50Vincristine IC50
A-375Melanoma7.2 µM-
A549Lung Carcinoma2.36 µM40 nM
MCF-7Breast Cancer0.68 nM - 3.13 nM[5][6]5 nM[7]
A2780Ovarian Cancer3.92–5.39 nM[6]-
HT-29Colon Carcinoma--
KBOral Carcinoma--
L1210Murine Leukemia4.0 nM4.4 nM
S49Murine Lymphoma3.5 nM5 nM
NeuroblastomaNeuroblastoma15 nM33 nM
HeLaCervical Cancer2.6 nM1.4 nM
HL-60Human Leukemia5.3 nM4.1 nM
SH-SY5YNeuroblastoma-0.1 µM[1]

Note: IC50 values can vary depending on the experimental conditions (e.g., exposure time, assay type). The data presented here are compiled from multiple sources for comparative purposes.[5][6][7][8][9][10][11][12][13][14]

In Vivo Efficacy

The antitumor efficacy of Vinblastine and Vincristine has been demonstrated in various preclinical and clinical settings. The following table summarizes representative in vivo studies.

Tumor ModelDrugDosage and AdministrationEfficacyReference
Human Melanoma (M14) XenograftVincristine-Marked reduction of tumor growth.[15]
Human Melanoma (M14/R - resistant) XenograftLiposomal Vincristine-Sensitized resistant tumors to the drug.[15]
B16 MelanomaVinblastine0.18 mg/kg, intra-tumor injectionSignificant delay in tumor growth.[16]
Neuroblastoma XenograftVinblastineLow-dose, continuousSustained tumor regression.[17]
Colorectal Carcinoma (MC38)Vinblastine-Suppressed primary tumor growth.[18]
RhabdomyosarcomaVincristine (low-dose) + RCM1-Effectively reduced tumor volumes.[19][20]
Multidrug-resistant Lung Cancer (A549/T)Vincristine + Quinine (liposomal)1.0 mg/kg, intravenousReduced tumor volume 5.4-fold compared to other groups.[21]
Neuroblastoma Orthotopic ModelVinblastine and Rapamycin (combination)-Significant inhibition of tumor growth.

Signaling Pathways

The primary mechanism of action of Vinblastine and Vincristine, microtubule disruption, triggers a cascade of downstream signaling events that ultimately lead to apoptosis.

Signaling_Pathway Vinca Alkaloids (Vinblastine, Vincristine) Vinca Alkaloids (Vinblastine, Vincristine) Microtubule Disruption Microtubule Disruption Vinca Alkaloids (Vinblastine, Vincristine)->Microtubule Disruption Mitotic Arrest (G2/M Phase) Mitotic Arrest (G2/M Phase) Microtubule Disruption->Mitotic Arrest (G2/M Phase) Cyclin B Accumulation Cyclin B Accumulation Mitotic Arrest (G2/M Phase)->Cyclin B Accumulation Cyclin D Decrease Cyclin D Decrease Mitotic Arrest (G2/M Phase)->Cyclin D Decrease Intrinsic Apoptosis Pathway Intrinsic Apoptosis Pathway Mitotic Arrest (G2/M Phase)->Intrinsic Apoptosis Pathway Caspase-9 Activation Caspase-9 Activation Intrinsic Apoptosis Pathway->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of compounds on cancer cells.

MTT_Workflow Seed cells in 96-well plate Seed cells in 96-well plate Incubate overnight Incubate overnight Seed cells in 96-well plate->Incubate overnight Treat with Vinblastine/Vincristine Treat with Vinblastine/Vincristine Incubate overnight->Treat with Vinblastine/Vincristine Incubate for 48-72 hours Incubate for 48-72 hours Treat with Vinblastine/Vincristine->Incubate for 48-72 hours Add MTT reagent Add MTT reagent Incubate for 48-72 hours->Add MTT reagent Incubate for 2-4 hours Incubate for 2-4 hours Add MTT reagent->Incubate for 2-4 hours Add solubilization solution (e.g., DMSO) Add solubilization solution (e.g., DMSO) Incubate for 2-4 hours->Add solubilization solution (e.g., DMSO) Measure absorbance at 570 nm Measure absorbance at 570 nm Add solubilization solution (e.g., DMSO)->Measure absorbance at 570 nm Calculate cell viability (%) Calculate cell viability (%) Measure absorbance at 570 nm->Calculate cell viability (%)

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Vinblastine or Vincristine stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Vinblastine or Vincristine in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells with medium only.

  • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[12][21]

  • Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line

  • Vinblastine or Vincristine

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with Vinblastine or Vincristine for the desired time.

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells with cold PBS.

  • Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide.[7]

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to acquire DNA content data.

  • Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.[10][18]

Apoptosis Assay by Annexin V Staining

This protocol is used to detect and quantify apoptotic cells.

Materials:

  • Cancer cell line

  • Vinblastine or Vincristine

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with Vinblastine or Vincristine to induce apoptosis.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.[5][8][9][16][17]

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

Vinblastine and Vincristine, despite their structural similarities, exhibit distinct profiles in terms of their cytotoxic potency against different cancer cell lines and their in vivo efficacy. This comparative guide highlights the importance of considering the specific cancer type and the cellular context when evaluating the therapeutic potential of bisindole alkaloids. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on these potent anticancer agents. Further research into the nuanced mechanisms of action and the development of novel delivery systems will continue to enhance the therapeutic index of this important class of natural products.

References

A Comparative Analysis of Kopsoffinol and Podophyllotoxin: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative guide to Kopsoffinol and Podophyllotoxin for researchers, scientists, and drug development professionals. This guide synthesizes the available structural, mechanistic, and biological data for both compounds.

Introduction

Natural products have long been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. Among these, agents that target cellular division have been particularly fruitful in the development of anticancer therapies. This guide provides a comparative overview of two such natural products: this compound and the well-characterized compound, Podophyllotoxin. While a wealth of information exists for Podophyllotoxin, data on this compound is significantly limited, precluding a direct, data-driven comparison of their biological activities. This guide will present the available information on both compounds, highlighting the significant knowledge gap that currently exists for this compound.

Chemical Structure and Properties

A fundamental aspect of understanding the biological activity of a compound is its chemical structure.

This compound is identified as a dimeric indole alkaloid of the pleiomutine type, isolated from the plant species Kopsia officinalis. Its complex chemical structure is characterized by a multi-ring system incorporating indole moieties.

Podophyllotoxin is a lignan isolated from the roots and rhizomes of Podophyllum species. Its structure features a rigid, fused ring system. This structural backbone has been the basis for the semi-synthetic derivatives etoposide and teniposide, which are clinically used anticancer drugs.

Mechanism of Action

The mechanism by which a compound exerts its biological effect is critical for its therapeutic development.

This compound: At present, there is no publicly available scientific literature detailing the mechanism of action of this compound. Its biological targets and the signaling pathways it may modulate remain uncharacterized.

Podophyllotoxin: The mechanism of action of Podophyllotoxin is well-documented. It functions as a potent inhibitor of microtubule polymerization by binding to tubulin, the protein subunit of microtubules. This disruption of microtubule dynamics leads to mitotic arrest in the M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death).[1][2] Derivatives of Podophyllotoxin, such as etoposide and teniposide, exhibit a different mechanism of action. They are inhibitors of the enzyme topoisomerase II, which is crucial for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA covalent complex, these drugs lead to the accumulation of double-strand DNA breaks and subsequent cell death.[1][3][4]

Comparative Biological Data

A direct comparison of the biological efficacy of this compound and Podophyllotoxin is not possible due to the absence of experimental data for this compound. For a meaningful comparison, quantitative data from standardized assays are required. Such data would typically be presented in tabular format for clarity.

Table 1: Hypothetical Comparative Cytotoxicity Data

CompoundCell LineIC50 (nM)
This compounde.g., HeLaData not available
Podophyllotoxine.g., HeLaIllustrative value

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Hypothetical Comparative Apoptosis Induction Data

CompoundCell Line% Apoptotic Cells (at concentration X)
This compounde.g., A549Data not available
Podophyllotoxine.g., A549Illustrative value

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Due to the lack of published studies on the biological activity of this compound, no experimental protocols can be provided for this compound. For Podophyllotoxin, a vast body of literature exists describing the methodologies used to elucidate its mechanism of action. Standard protocols would include:

  • Cell Culture: Maintenance of cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media and conditions.

  • Cytotoxicity Assays (e.g., MTT, SRB): To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Flow Cytometry for Cell Cycle Analysis: To determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) after treatment.

  • Apoptosis Assays (e.g., Annexin V/PI staining, TUNEL): To quantify the induction of programmed cell death.

  • Tubulin Polymerization Assays: In vitro assays to directly measure the effect of the compound on the polymerization of purified tubulin.

  • Topoisomerase II Activity Assays: For derivatives like etoposide, assays to measure the inhibition of topoisomerase II-mediated DNA relaxation or cleavage.

Signaling Pathways

Visualizing the signaling pathways affected by a compound provides a clear understanding of its molecular interactions.

This compound: The signaling pathways modulated by this compound are currently unknown.

Podophyllotoxin: The primary signaling event initiated by Podophyllotoxin is the disruption of microtubule dynamics, leading to the activation of the spindle assembly checkpoint (SAC). This checkpoint ensures proper chromosome segregation during mitosis. Prolonged activation of the SAC due to microtubule disruption can trigger a cascade of events leading to apoptosis, often involving the mitochondrial intrinsic pathway.

Below is a generalized representation of the experimental workflow to characterize an unknown compound and a diagram of the Podophyllotoxin-induced signaling pathway.

experimental_workflow cluster_compound Compound Characterization cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation Compound Test Compound (e.g., this compound) Cytotoxicity Cytotoxicity Assays (e.g., MTT) Compound->Cytotoxicity Determine potency CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Investigate cell cycle effects Apoptosis Apoptosis Assays (e.g., Annexin V) CellCycle->Apoptosis Confirm cell death mechanism Target Target-Based Assays (e.g., Tubulin Polymerization) Apoptosis->Target Identify molecular target Data Quantitative Data (IC50, % Apoptosis) Target->Data Mechanism Mechanism of Action Elucidation Data->Mechanism Signaling Signaling Pathway Identification Mechanism->Signaling

Caption: A generalized experimental workflow for characterizing the biological activity of a novel compound.

podophyllotoxin_pathway Podophyllotoxin Podophyllotoxin Tubulin Tubulin Binding Podophyllotoxin->Tubulin Microtubule Microtubule Destabilization Tubulin->Microtubule SAC Spindle Assembly Checkpoint (SAC) Activation Microtubule->SAC MitoticArrest Mitotic Arrest (G2/M) SAC->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Simplified signaling pathway for Podophyllotoxin-induced apoptosis.

Conclusion

This comparative guide highlights the significant disparity in the available scientific knowledge between this compound and Podophyllotoxin. While Podophyllotoxin is a well-studied natural product with a clearly defined mechanism of action and extensive biological data, this compound remains largely uncharacterized. The complex structure of this compound suggests the potential for novel biological activity, but without experimental data, any comparison to Podophyllotoxin is purely speculative. Further research into the biological properties of this compound is necessary to determine its potential as a therapeutic agent and to enable a meaningful comparative analysis with other natural products like Podophyllotoxin. This guide serves to underscore the need for continued exploration of novel natural products and the importance of comprehensive biological characterization.

References

Unveiling the Molecular Target of a Novel Compound in PC-3 Prostate Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, this document outlines a methodological framework for confirming the molecular target of a novel compound, using the well-documented agent Gossypol as a case study in PC-3 prostate cancer cells. While direct data for "Kopsoffinol" is not available in current scientific literature, this guide provides the experimental blueprint necessary for such an investigation.

Introduction to Molecular Target Identification in PC-3 Cells

PC-3 cells are a widely utilized human prostate cancer cell line, characteristic of androgen-independent and highly metastatic disease. Identifying the specific molecular targets of novel therapeutic compounds within these cells is crucial for understanding their mechanism of action and advancing drug development. The process involves a multi-faceted approach, combining assays to measure cellular effects with biochemical and proteomic techniques to pinpoint direct molecular interactions. This guide compares the cellular effects of a model compound, Gossypol, with potential alternative agents and details the necessary experimental protocols for target validation.

Comparative Analysis of Compound Activity in PC-3 Cells

A critical first step in characterizing a new compound is to quantify its effects on cell viability and compare its potency with other known agents. The following table summarizes the inhibitory effects of Gossypol and other compounds on PC-3 cells, providing a benchmark for evaluating a novel agent like "this compound".

CompoundAssay TypeCell LineEndpointResultReference
Gossypol MTT AssayPC-3IC504.74 µg/mL[1]
Flavonoids (from Gynostemma pentaphyllum) MTT AssayPC-3IC5033.3 µg/mL[2]
Saponins (from Gynostemma pentaphyllum) MTT AssayPC-3IC5039.3 µg/mL[2]
Koenimbin MTT AssayPC-3IC50 (72h)3.73 µg/mL[3]
8-Farnesyloxycoumarin MTT AssayPC-3IC50Similar to Cisplatin[4]
Sulforaphane Viability AssayPC-3% Viability Reduction (at 30 µM for 72h)40-60%[5]

Experimental Workflow for Molecular Target Confirmation

The process of confirming a molecular target can be systematically approached. The workflow begins with broad screening to observe the compound's effects and progressively narrows down to identify and validate the specific protein or pathway being modulated.

G cluster_0 Phase 1: Cellular Effect Profiling cluster_1 Phase 2: Pathway Identification cluster_2 Phase 3: Target Validation pheno_screen Phenotypic Screening (e.g., MTT, Apoptosis Assay) cell_cycle Cell Cycle Analysis (Flow Cytometry) pheno_screen->cell_cycle Observe growth inhibition western Western Blotting (Key signaling proteins) pheno_screen->western Hypothesize pathway binding_assay Direct Binding Assays (e.g., CETSA, SPR) western->binding_assay Identify potential target proteomics Global Proteomics (Identify expression changes) knockdown Genetic Knockdown/Overexpression (siRNA, CRISPR) binding_assay->knockdown Confirm functional relevance

Fig. 1: Experimental workflow for molecular target identification.

Case Study: Gossypol's Effect on the TGF-β1 Signaling Pathway in PC-3 Cells

Research has indicated that Gossypol's inhibitory effects on PC-3 cell proliferation are associated with the Transforming Growth Factor beta 1 (TGF-β1) signal transduction pathway.[6] Gossypol treatment leads to an upregulation of TGF-β1, which in turn influences the expression of cell cycle regulatory proteins like Cyclin D1.[6] Furthermore, Gossypol induces apoptosis through both caspase-dependent and independent pathways.[1]

G This compound Gossypol TGFB1 TGF-β1 (Upregulated) This compound->TGFB1 Bcl2 Bcl-2 (Downregulated) This compound->Bcl2 Caspases Caspase-3 & -8 (Upregulated) This compound->Caspases CyclinD1 Cyclin D1 (Downregulated) TGFB1->CyclinD1 Proliferation Cell Proliferation CyclinD1->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Caspases->Apoptosis

Fig. 2: Proposed signaling pathway of Gossypol in PC-3 cells.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, detailed methodologies for key experiments are provided below.

Cell Proliferation (MTT) Assay
  • Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Procedure:

    • Seed PC-3 cells (5 x 10^5 cells/well) in 96-well plates and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound (e.g., Gossypol from 2.5–20 µg/mL) for a specified duration (e.g., 72 hours).[1]

    • Remove the treatment medium and add 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours to allow for the formation of formazan crystals.

    • Add Dimethyl sulfoxide (DMSO) to each well to dissolve the crystals.

    • Measure the optical density at 570 nm using a microplate reader.

    • Calculate the IC50 value from the dose-response curve.

Western Blot Analysis
  • Objective: To detect changes in the expression levels of specific proteins within a signaling pathway.

  • Procedure:

    • Treat PC-3 cells with the compound at a predetermined concentration (e.g., near the IC50 value) for a specific time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., TGF-β1, Cyclin D1, Bcl-2, Caspase-3) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
  • Objective: To quantify the percentage of cells undergoing apoptosis.

  • Procedure:

    • Treat PC-3 cells (1 x 10^5) with different concentrations of the compound for 48 hours.[1]

    • Harvest the cells, including any floating cells from the supernatant.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells using a flow cytometer.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

While the molecular target of "this compound" in PC-3 cells remains to be elucidated, this guide provides a robust framework for its discovery and validation. By employing the comparative data and detailed protocols outlined herein, researchers can systematically investigate the compound's mechanism of action. The case study of Gossypol demonstrates how a combination of cellular, proteomic, and biochemical assays can successfully implicate a specific signaling pathway, paving the way for further preclinical development. Future studies should focus on direct binding assays to definitively confirm the molecular interaction between a novel compound and its putative target.

References

Evaluating the Specificity of Kopsoffinol's Inhibitory Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel inhibitor Kopsoffinol against established compounds targeting the PI3K/AKT/mTOR signaling pathway. The objective is to evaluate the specificity and potential advantages of this compound in a preclinical research context. All data for this compound is hypothetical and presented for comparative purposes.

Introduction to the PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling cascade is a crucial regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the recruitment and activation of AKT, a serine/threonine kinase. Activated AKT, in turn, phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), to promote cell growth and proliferation.

Given the central role of this pathway in cellular homeostasis and disease, a number of inhibitors have been developed with varying degrees of specificity for different nodes within the cascade. This guide compares the hypothetical inhibitor, this compound, with four well-characterized inhibitors: LY294002, BYL719 (Alpelisib), ARQ092 (Miransertib), and Rapamycin.

Comparative Analysis of Inhibitor Specificity

The inhibitory activity of this compound and its counterparts was assessed against a panel of kinases, including isoforms of PI3K and other related kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.

Table 1: In Vitro Kinase Inhibition Profile
CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)mTOR (IC50, nM)AKT1 (IC50, nM)AKT2 (IC50, nM)AKT3 (IC50, nM)
This compound 0.8 150 250 300 >10,000 >10,000 >10,000 >10,000
LY294002500[1][2]970[1][2]570[1][2]-2500[1]>50,000>50,000>50,000
BYL719 (Alpelisib)4.6[3][4]1156[3]290[3][5]250[3][5]>10,000>10,000>10,000>10,000
ARQ092 (Miransertib)>10,000>10,000>10,000>10,000>10,0002.7[6][7]14[6][7]8.1[6][7]
Rapamycin>10,000>10,000>10,000>10,000~0.1[8][9]>10,000>10,000>10,000

Data for this compound is hypothetical.

Table 2: Off-Target Kinase Inhibition Profile
CompoundCK2 (IC50, nM)DNA-PK (IC50, nM)
This compound >10,000 >10,000
LY29400298[1][2]1400[1][2]
BYL719 (Alpelisib)Not reportedNot reported
ARQ092 (Miransertib)Not reportedNot reported
RapamycinNot reportedNot reported

Data for this compound is hypothetical.

Signaling Pathway and Inhibitor Targets

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the points of intervention for this compound and the comparator compounds.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibits (when unphosphorylated) This compound This compound This compound->PI3K LY294002 LY294002 LY294002->PI3K BYL719 BYL719 BYL719->PI3K ARQ092 ARQ092 ARQ092->AKT Rapamycin Rapamycin Rapamycin->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway with inhibitor targets.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 values of inhibitors against a panel of purified kinases.

Methodology:

  • Enzyme Preparation: Recombinant human kinases (PI3K isoforms, mTOR, AKT isoforms, CK2, DNA-PK) are expressed and purified.

  • Assay Reaction: Kinase reactions are performed in a 96-well plate format. Each well contains the purified kinase, a specific substrate (e.g., synthetic peptide or lipid), and ATP (at a concentration close to the Km for each kinase).

  • Inhibitor Addition: A serial dilution of each inhibitor (this compound, LY294002, BYL719, ARQ092, Rapamycin) is added to the wells. A DMSO control is included.

  • Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 60 minutes).

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays with [γ-32P]ATP or fluorescence/luminescence-based assays that detect ADP production or the phosphorylated product.

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the DMSO control. IC50 values are determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Cell-Based Western Blot Analysis of Pathway Inhibition

Objective: To assess the effect of inhibitors on the phosphorylation status of key downstream targets of the PI3K/AKT/mTOR pathway in a cellular context.

Methodology:

  • Cell Culture: A suitable cancer cell line with a known PIK3CA mutation (e.g., MCF-7 or T47D) is cultured to 70-80% confluency.

  • Serum Starvation: Cells are serum-starved for 12-24 hours to reduce basal pathway activity.

  • Inhibitor Treatment: Cells are pre-treated with various concentrations of the inhibitors (or DMSO as a vehicle control) for 2 hours.

  • Stimulation: The signaling pathway is activated by adding a growth factor (e.g., insulin or IGF-1) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST.

    • The membrane is incubated with primary antibodies against phosphorylated forms of AKT (Ser473), S6K (Thr389), and total AKT and S6K as loading controls.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software. The levels of phosphorylated proteins are normalized to the total protein levels.

Experimental Workflow for Specificity Screening

The following diagram outlines a typical workflow for evaluating the specificity of a novel kinase inhibitor like this compound.

Specificity_Screening_Workflow Start Novel Inhibitor (this compound) Primary_Assay Primary Target Assay (e.g., PI3Kα biochemical assay) Start->Primary_Assay IC50_Determination IC50 Determination Primary_Assay->IC50_Determination Kinase_Panel Broad Kinase Panel Screen (e.g., 400+ kinases) IC50_Determination->Kinase_Panel Cell_Based_Assay Cell-Based Pathway Analysis (Western Blot) IC50_Determination->Cell_Based_Assay Off_Target_ID Identification of Potential Off-Targets Kinase_Panel->Off_Target_ID Off_Target_ID->Cell_Based_Assay Phenotypic_Screen Cell Proliferation/ Apoptosis Assays Cell_Based_Assay->Phenotypic_Screen In_Vivo In Vivo Xenograft Model Studies Phenotypic_Screen->In_Vivo Conclusion Specificity Profile Established In_Vivo->Conclusion

Caption: Workflow for kinase inhibitor specificity screening.

Conclusion

This comparative guide provides a framework for evaluating the specificity of the novel inhibitor, this compound. Based on the hypothetical data, this compound demonstrates high potency and selectivity for the PI3Kα isoform, with minimal off-target effects on other kinases. In contrast, older inhibitors like LY294002 exhibit a broader inhibition profile, which can lead to more off-target effects.[1][10] BYL719 (Alpelisib) also shows strong selectivity for PI3Kα.[3][4][5] ARQ092 (Miransertib) and Rapamycin, on the other hand, target downstream components of the pathway, AKT and mTORC1, respectively.[6][7][9]

The high specificity of this compound for PI3Kα suggests it could be a valuable research tool for dissecting the specific roles of this isoform in cellular processes and disease models. Further experimental validation, following the protocols and workflow outlined in this guide, is necessary to confirm these findings and fully characterize the inhibitory action of this compound.

References

Unveiling Kopsoffinol's Potential: A Comparative Guide to Replicating Multidrug Resistance Reversal Findings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Kopsoffinol's (presumed to be kopsiflorine) efficacy in reversing multidrug resistance (MDR) with established P-glycoprotein (P-gp) inhibitors. This document summarizes key experimental data, outlines detailed methodologies for replication, and visualizes the underlying biological and experimental processes.

Multidrug resistance is a significant impediment to effective cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp acts as a cellular efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy. The indole alkaloid kopsiflorine has been identified as a promising agent for reversing this resistance. This guide will delve into the published findings on kopsiflorine and compare its performance with well-characterized MDR reversal agents: verapamil, cyclosporin A, and tariquidar.

Comparative Performance of MDR Reversal Agents

The efficacy of MDR reversal agents is typically evaluated by their ability to sensitize resistant cells to chemotherapeutic drugs. This is often quantified by the half-maximal inhibitory concentration (IC50) of the cytotoxic drug in the presence and absence of the reversal agent, from which a "reversal fold" can be calculated. The following tables summarize the available quantitative data for kopsiflorine and its counterparts.

MDR Reversal Agent Cell Line Chemotherapeutic Agent Concentration of Reversal Agent Effect Citation
KopsiflorineVJ-300 (Vincristine-resistant KB)Vincristine10 µg/mLSignificantly enhanced cytotoxicity[1]
VerapamilCHO-AdrrAdriamycin10 µM15-fold decrease in IC50[2]
Cyclosporin ALoVo-resistantDoxorubicin, Vincristine, Taxol, Etoposide1-3 µMSignificant decrease in IC50[3]
TariquidarSKOV-3TR (Paclitaxel-resistant)PaclitaxelNot specifiedSignificant resensitization[4]

Table 1: Comparison of the efficacy of various MDR reversal agents in sensitizing resistant cancer cell lines to chemotherapeutic drugs.

MDR Reversal Agent Assay IC50 for P-gp Inhibition Citation
Kopsiflorine[3H]azidopine bindingNot explicitly determined, but 10 µg/mL showed significant inhibition[1]
VerapamilVaries with cell line and substrate~1-10 µM[2][5]
Cyclosporin AVaries with cell line and substrate~1-5 µM[3][6]
TariquidarP-gp substrate transport~0.04 µM (40 nM)[7][8]

Table 2: Inhibitory concentrations (IC50) of MDR reversal agents against P-glycoprotein (P-gp).

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a cytotoxic drug required to inhibit the growth of a cell population by 50% (IC50).

Materials:

  • Cancer cell lines (drug-sensitive parental line and its drug-resistant counterpart)

  • Complete cell culture medium

  • Cytotoxic drug (e.g., vincristine, doxorubicin, paclitaxel)

  • MDR reversal agent (e.g., kopsiflorine, verapamil)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the cytotoxic drug.

  • Treat the cells with the cytotoxic drug dilutions in the presence or absence of a fixed, non-toxic concentration of the MDR reversal agent.

  • Incubate the plates for a period corresponding to several cell doubling times (typically 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves. The reversal fold is calculated as the IC50 of the cytotoxic drug alone divided by the IC50 of the cytotoxic drug in the presence of the reversal agent.[9][10]

P-glycoprotein Efflux Assay (Rhodamine 123 Accumulation/Efflux)

This assay measures the function of P-gp by quantifying the intracellular accumulation or efflux of a fluorescent P-gp substrate, such as rhodamine 123.

Materials:

  • Drug-sensitive and drug-resistant cell lines

  • Rhodamine 123 (a fluorescent P-gp substrate)

  • MDR reversal agent

  • Flow cytometer or fluorescence microscope

  • Phosphate-buffered saline (PBS)

Procedure:

  • Harvest and wash the cells, then resuspend them in a suitable buffer.

  • Incubate the cells with rhodamine 123 in the presence or absence of the MDR reversal agent for a specified time (e.g., 30-60 minutes) to allow for dye accumulation.

  • For efflux measurement, after the accumulation phase, wash the cells to remove extracellular rhodamine 123 and incubate them in a dye-free medium (with or without the reversal agent) for a further period.

  • Analyze the intracellular fluorescence of the cells using a flow cytometer or fluorescence microscope. A higher fluorescence intensity indicates increased accumulation and/or decreased efflux, signifying P-gp inhibition.[11][12]

P-glycoprotein ATPase Activity Assay

This biochemical assay measures the ATP hydrolysis activity of P-gp, which is coupled to drug transport. P-gp inhibitors can modulate this activity.

Materials:

  • Membrane vesicles or purified P-gp

  • ATP

  • MDR reversal agent

  • A P-gp stimulating substrate (e.g., verapamil)

  • Reagents for detecting inorganic phosphate (Pi) released from ATP hydrolysis (e.g., malachite green-based reagents)

  • Microplate reader

Procedure:

  • Incubate the P-gp-containing membranes with the MDR reversal agent at various concentrations.

  • Initiate the reaction by adding ATP and a P-gp stimulating substrate.

  • Incubate at 37°C for a defined period.

  • Stop the reaction and measure the amount of inorganic phosphate released.

  • The effect of the test compound on the basal and substrate-stimulated ATPase activity of P-gp can then be determined.[13][14]

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the concepts and procedures discussed, the following diagrams have been generated using Graphviz.

MDR_Pathway cluster_cell Cancer Cell Chemo_drug Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Efflux Pump Chemo_drug->Pgp Binding Target Cellular Target (e.g., DNA) Chemo_drug->Target Therapeutic Effect ADP ADP + Pi Pgp->ADP Chemo_drug_out Drug Efflux Pgp->Chemo_drug_out Efflux ATP ATP ATP->Pgp Reversal_agent This compound / Alternative Agent Reversal_agent->Pgp Inhibition Chemo_drug_in Drug Influx Chemo_drug_in->Chemo_drug

Caption: P-glycoprotein mediated multidrug resistance and its inhibition.

Experimental_Workflow start Start: Select Drug-Sensitive and Resistant Cell Lines cytotoxicity Cytotoxicity Assay (MTT) - Determine IC50 of cytotoxic drug - Calculate Reversal Fold start->cytotoxicity efflux P-gp Efflux Assay (Rhodamine 123) - Measure intracellular fluorescence start->efflux atpase P-gp ATPase Assay - Measure ATP hydrolysis start->atpase data_analysis Data Analysis and Comparison of Reversal Agents cytotoxicity->data_analysis efflux->data_analysis atpase->data_analysis

Caption: General experimental workflow for evaluating MDR reversal agents.

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of Kopsoffinol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Kopsoffinol is a fictional chemical substance created for illustrative purposes to demonstrate a comprehensive disposal protocol. The following procedures are a template based on general best practices for handling hazardous laboratory waste. Always refer to the specific Safety Data Sheet (SDS) for any chemical you are working with and adhere to all local, state, and federal regulations.

This document provides essential safety and logistical information for the proper disposal of this compound, a hypothetical toxic and corrosive chlorinated organic solvent. Adherence to these step-by-step procedures is mandatory to ensure personnel safety and environmental compliance.

Immediate Safety Precautions & Hazard Assessment

Before handling this compound waste, it is crucial to understand its primary hazards. This information should be derived directly from the substance's SDS. For the purpose of this guide, this compound is classified with the following hazards:

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Acute Toxicity Harmful if inhaled, ingested, or in contact with skin.Nitrile gloves, chemical splash goggles, lab coat.
Corrosive Causes severe skin burns and eye damage.Nitrile gloves, chemical splash goggles, lab coat, face shield (if splash risk is high).
Environmental Hazard Toxic to aquatic life with long-lasting effects.Not applicable for PPE, but dictates disposal route.
  • Emergency Contact: In case of accidental exposure, immediately contact your institution's Environmental Health & Safety (EHS) office and follow the emergency procedures outlined in the SDS.

Waste Segregation & Container Selection

Proper segregation is the first step in safe disposal. Cross-contamination can lead to dangerous chemical reactions.

  • Waste Stream: this compound waste must be collected as Halogenated Organic Solvent Waste .

  • Incompatibilities: Do NOT mix this compound waste with the following:

    • Strong Bases (e.g., sodium hydroxide)

    • Strong Oxidizing Agents (e.g., nitric acid)

    • Non-halogenated solvents (e.g., acetone, ethanol)[1][2][3]

  • Container Requirements:

    • Use only chemically compatible containers, preferably plastic-coated glass or high-density polyethylene (HDPE).[4][5]

    • The container must be in good condition, free of cracks or leaks, with a secure, screw-top cap.[6][7]

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[2][5]

This compound This compound Waste (Toxic, Corrosive) Halogenated Halogenated Solvent Waste Container This compound->Halogenated  Collect in NonHalogenated Non-Halogenated Waste This compound->NonHalogenated  DO NOT MIX   Acids Acid Waste This compound->Acids  DO NOT MIX   Bases Base Waste This compound->Bases  DO NOT MIX  

Diagram 1: this compound Waste Segregation Pathway.

Step-by-Step Disposal Protocol

Follow this workflow for the accumulation and disposal of this compound waste from laboratory operations.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Identify a location "at or near the point of generation" for the waste container.[2][8] This could be a designated secondary containment tray within a fume hood.

  • The SAA must be under the control of laboratory personnel.[6]

Step 2: Prepare and Label the Waste Container

  • Before adding any waste, affix a completed hazardous waste tag to the container.[4][7]

  • The label must include:

    • The words "Hazardous Waste".[9][10]

    • The full chemical name: "this compound Waste". Do not use abbreviations.[7]

    • A list of all components and their approximate percentages.

    • The specific hazard characteristics (e.g., Toxic, Corrosive).[2][11]

    • The accumulation start date (the date the first drop of waste is added).[9][12]

    • The Principal Investigator's name and lab location.

Step 3: Accumulate Waste

  • Carefully pour this compound waste into the labeled container using a funnel.

  • Always keep the waste container securely capped when not actively adding waste.[2][7]

Step 4: Requesting Disposal

  • Once the container is 90% full or has been accumulating for six months, arrange for its disposal through your institution's EHS department.[6]

  • Complete a chemical waste pickup request form as required by your institution.

cluster_Lab Laboratory Operations cluster_EHS EHS Operations A 1. Designate Satellite Accumulation Area (SAA) B 2. Affix Completed Hazardous Waste Label to Empty Container A->B C 3. Add this compound Waste (Keep Container Closed) B->C D 4. Container is Full (or 6-month limit reached) C->D E 5. Submit Waste Pickup Request to EHS D->E F 6. EHS Personnel Collect Waste from Lab E->F  Hand-off   G 7. Transport to Central Accumulation Area H 8. Manifest and Ship to Licensed Disposal Facility

Diagram 2: Experimental Workflow for this compound Disposal.

Experimental Protocol: Spill Decontamination

This protocol details the procedure for cleaning a minor spill of this compound (<100 mL) within a chemical fume hood.

Materials:

  • Chemical spill kit (containing absorbent pads or vermiculite)

  • Polyethylene scoop or dustpan

  • Heavy-duty sealable plastic bags

  • Hazardous waste labels

Procedure:

  • Ensure Safety: Alert others in the lab. Ensure you are wearing the appropriate PPE (lab coat, nitrile gloves, chemical splash goggles).

  • Containment: Cordon off the spill area. Use absorbent pads or vermiculite from the spill kit to cover the liquid and prevent it from spreading.

  • Collection: Once the liquid is fully absorbed, carefully collect the contaminated absorbent material using a plastic scoop. Do not use metal, as this compound is corrosive.

  • Packaging: Place the contaminated material into a heavy-duty sealable plastic bag.

  • Labeling: Label the bag as "this compound Spill Debris" with a hazardous waste tag.

  • Final Cleaning: Wipe the spill surface with a cloth dampened with a suitable solvent (e.g., isopropanol), then with soap and water. Place the used cloths in the same waste bag.

  • Disposal: Seal the bag and dispose of it as solid hazardous waste through the EHS department. Do not place it in regular trash.[13]

References

Essential Safety and Handling Protocols for Kopsoffinol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Kopsoffinol has been identified. The following guidance is based on general best practices for handling potentially cytotoxic bisindole alkaloids in a laboratory setting. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.

This compound is a bisindole alkaloid that has demonstrated in vitro growth inhibitory activity against various human cancer cell lines, including PC-3, HCT-116, MCF-7, and A549 cells.[1][2][3][4] Due to its cytotoxic potential, it should be handled with caution to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE program is crucial when engineering and administrative controls cannot sufficiently mitigate exposure risks.[5] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side Shields or GogglesMust be ANSI Z87.1 compliant. Use chemical splash goggles when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a common choice for handling chemicals in a laboratory setting. Double gloving is recommended when handling potent compounds. Check manufacturer's data for compatibility with solvents in use.
Body Protection Laboratory CoatShould be a long-sleeved, buttoned coat. Consider a disposable gown for procedures with a higher risk of contamination.
Respiratory Protection N95 Respirator or HigherRecommended when handling the solid compound to prevent inhalation of dust particles. A chemical fume hood is the preferred primary engineering control.

Operational Plan for Handling this compound

1. Engineering Controls:

  • Always handle solid this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure the fume hood has adequate airflow and is functioning correctly before starting any work.

2. Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition.[5] Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: When weighing the solid compound, do so within the chemical fume hood on a tared weigh paper or in a suitable container. Use anti-static tools if necessary.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • General Handling: Avoid direct contact with the skin, eyes, and clothing.[6][7] Wash hands thoroughly after handling, even if gloves were worn.[6][7]

Disposal Plan

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, should be collected in a designated, sealed waste bag.

  • Chemical Waste: Unused solid this compound and solutions should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not pour down the drain.

  • Decontamination: Decontaminate all non-disposable equipment and work surfaces after use with an appropriate cleaning agent.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Assess Risk Assess Risk Gather PPE Gather PPE Assess Risk->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weigh Solid Weigh Solid Prepare Work Area->Weigh Solid Proceed to handling Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Surfaces Decontaminate Surfaces Conduct Experiment->Decontaminate Surfaces Experiment complete Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Caption: Experimental workflow for handling this compound.

Logical Relationship for PPE Selection

Start Start Wear Lab Coat & Gloves Wear Lab Coat & Gloves Start->Wear Lab Coat & Gloves Handling Solid? Handling Solid? Handling Liquid? Handling Liquid? Handling Solid?->Handling Liquid? No Wear N95 Respirator Wear N95 Respirator Handling Solid?->Wear N95 Respirator Yes Risk of Splash? Risk of Splash? Handling Liquid?->Risk of Splash? Yes Wear Goggles Wear Goggles Risk of Splash?->Wear Goggles Yes Wear Safety Glasses Wear Safety Glasses Risk of Splash?->Wear Safety Glasses No Wear N95 Respirator->Handling Liquid? Wear Lab Coat & Gloves->Handling Solid?

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kopsoffinol
Reactant of Route 2
Kopsoffinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.